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  • Product: 3-Nitro-2-pentanol
  • CAS: 5447-99-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism and Stereocontrolled Synthesis of 3-Nitro-2-pentanol via the Henry Reaction

This guide provides a comprehensive examination of the Henry (nitroaldol) reaction for the synthesis of 3-nitro-2-pentanol, a valuable β-nitro alcohol intermediate. Tailored for researchers, chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive examination of the Henry (nitroaldol) reaction for the synthesis of 3-nitro-2-pentanol, a valuable β-nitro alcohol intermediate. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between reaction parameters, mechanistic pathways, and stereochemical outcomes. We will dissect the core mechanism, delve into the principles of stereocontrol, and present actionable experimental protocols grounded in established scientific literature.

Introduction: The Strategic Importance of the Henry Reaction

The Henry, or nitroaldol, reaction is a powerful and atom-economical carbon-carbon bond-forming transformation in organic synthesis.[1][2][3] First described by Louis Henry in 1895, it involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, such as an aldehyde or ketone.[1][2] The reaction's primary products, β-nitro alcohols, are exceptionally versatile synthetic intermediates.[2][4][5] The nitro group can be readily transformed into a variety of other functionalities, including amines (yielding β-amino alcohols), ketones, or can be eliminated to form nitroalkenes, making the Henry reaction a cornerstone for the synthesis of pharmaceuticals and natural products.[2][6]

The specific reaction between nitroethane and propanal to form 3-nitro-2-pentanol serves as an excellent model for understanding the nuances of the Henry reaction, particularly concerning the challenges and opportunities in controlling the stereochemistry of two newly formed chiral centers.

The Core Reaction Mechanism: A Stepwise Analysis

The formation of 3-nitro-2-pentanol proceeds through a three-step, reversible pathway catalyzed by a base.[2]

Step 1: Deprotonation and Nitronate Anion Formation The reaction is initiated by the abstraction of a proton from the α-carbon of nitroethane. The electron-withdrawing nature of the nitro group significantly increases the acidity of these protons (pKa ≈ 8.5-10), allowing for deprotonation by even mild bases.[7] This step generates a resonance-stabilized nitronate anion, which is the key nucleophilic species in the reaction.[7][8][9][10]

Step 2: Nucleophilic Attack and C-C Bond Formation The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of propanal. This is the crucial carbon-carbon bond-forming step, resulting in a new alkoxide intermediate.[7][8][10]

Step 3: Protonation The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base used for the initial deprotonation or by the solvent, to yield the final β-nitro alcohol product, 3-nitro-2-pentanol.[2][8][10]

All steps in the Henry reaction are reversible.[2][8] The reverse reaction, known as a retro-Henry reaction, can be significant under certain conditions and can impact the overall yield and stereochemical integrity of the product.

Henry_Reaction_Mechanism Core Mechanism of 3-Nitro-2-pentanol Formation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Nitroethane Nitroethane (CH3CH2NO2) Nitronate Nitronate Anion ([CH3CH=NO2]⁻) Nitroethane->Nitronate + B: Propanal Propanal (CH3CH2CHO) Base Base (B:) Nitronate->Nitroethane + BH⁺ Nitronate_2 Nitronate Anion Alkoxide Alkoxide Intermediate Product 3-Nitro-2-pentanol Alkoxide_2 Alkoxide Intermediate Nitronate_2->Alkoxide + Propanal Protonated_Base Protonated Base (BH⁺) Product->Alkoxide_2 + B: Alkoxide_2->Product + BH⁺

Core Mechanism of 3-Nitro-2-pentanol Formation

Mastering Stereoselectivity

The reaction between propanal and nitroethane creates two new stereocenters at carbons 2 and 3, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative configuration of these centers defines the product as either syn or anti. Controlling both the diastereoselectivity (syn vs. anti) and the enantioselectivity (R vs. S at each center) is the primary challenge and a major focus of modern research on the Henry reaction.

Diastereoselectivity (syn vs. anti): The diastereomeric outcome is determined by the geometry of the transition state during the carbon-carbon bond formation step. In the absence of a chiral catalyst, the reaction often yields a mixture of syn and anti diastereomers.[2] The ratio is influenced by steric interactions in the transition state; a chair-like transition state is often invoked, where the substituents (ethyl from propanal, methyl from nitroethane) prefer to occupy equatorial positions to minimize steric strain.[2][11] Under many standard, non-catalyzed conditions, the syn diastereomer is often the major product.[11]

Enantioselectivity: Achieving high enantioselectivity requires the use of a chiral catalyst. These catalysts create a chiral environment that lowers the activation energy for the formation of one enantiomer over the others. Two main classes of catalysts are prevalent:

  • Chiral Transition Metal Complexes: Complexes of metals like copper, zinc, or cobalt with chiral ligands are highly effective.[12][13] The metal acts as a Lewis acid, coordinating to both the nitronate anion and the aldehyde's carbonyl oxygen. This brings the reactants together in a rigid, well-defined orientation within the chiral ligand's sphere, forcing the nucleophilic attack to occur from a specific face.[2] Copper(II) complexes with bis(oxazoline) (Box) ligands, for example, have demonstrated high yields and enantioselectivities in Henry reactions.[4]

  • Organocatalysts: Chiral organic molecules, such as bifunctional thioureas or Cinchona alkaloids, can catalyze the reaction without a metal center.[5] These catalysts typically possess both a Brønsted base site (to deprotonate the nitroalkane) and a Brønsted acid site (e.g., a thiourea moiety) that activates the aldehyde through hydrogen bonding. This dual activation orients the reactants in a specific way to achieve stereocontrol.

Stereocontrol_Transition_States Conceptual Transition States for Stereocontrol cluster_syn Syn Pathway cluster_anti Anti Pathway TS_syn Transition State (syn) Et and Me groups are pseudo-equatorial Syn_Product Syn-3-nitro-2-pentanol (Major Product) TS_syn->Syn_Product yields TS_anti Transition State (anti) One group is pseudo-axial, leading to higher energy Anti_Product Anti-3-nitro-2-pentanol (Minor Product) TS_anti->Anti_Product yields Catalyst Chiral Catalyst (e.g., Cu(II)-Box) Catalyst->TS_syn Favored (Lower Energy) Catalyst->TS_anti Disfavored (Higher Energy) Reactants Propanal + Nitronate Reactants->Catalyst

Conceptual Transition States for Stereocontrol

Data Presentation: Catalyst Performance

The choice of catalyst and reaction conditions has a profound impact on the yield and stereoselectivity of the Henry reaction between aliphatic aldehydes and nitroethane. The following table summarizes representative data from the literature for analogous systems, illustrating these effects.

Catalyst SystemAldehydeBase/SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) [syn]Reference
Guanidine 6CyclohexanecarboxaldehydeToluene-201208595:598Terada et al.[5]
CuBr / BSDA LigandCyclohexanecarboxaldehydePyridine/EtOHRT249397:397Ma et al.[3]
N,N'-dioxide/Cu(I)CyclohexanecarboxaldehydeCH₂Cl₂-40729995:598Feng et al.
Co-salan complexBenzaldehydeTHFRT489583:1785 (anti)Schafer et al.[12]

Note: Data is for analogous reactions and serves to illustrate trends in catalyst performance.

Experimental Protocols

The following protocols provide a framework for conducting the synthesis of 3-nitro-2-pentanol. Optimization for specific substrates and desired stereochemical outcomes is recommended.

Protocol 1: General Base-Catalyzed (Non-Stereoselective) Synthesis

This protocol describes a foundational method that produces a mixture of stereoisomers.

Materials:

  • Propanal (1.0 mmol, 1.0 equiv)

  • Nitroethane (1.2 mmol, 1.2 equiv)

  • Triethylamine (TEA) (0.1 mmol, 0.1 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add a solution of propanal (1.0 mmol) in anhydrous THF (5 mL).

  • Add nitroethane (1.2 mmol) to the solution.

  • Add triethylamine (0.1 mmol) to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-nitro-2-pentanol.

Protocol 2: Asymmetric Synthesis using a Chiral Copper(II)-Box Catalyst

This protocol is representative of a method to achieve high diastereo- and enantioselectivity.

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.05 mmol, 5 mol%)

  • (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-t-Bu-box) (0.055 mmol, 5.5 mol%)

  • Propanal (1.0 mmol, 1.0 equiv)

  • Nitroethane (2.0 mmol, 2.0 equiv)

  • Ethanol (EtOH), anhydrous (2 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Catalyst Preparation (in situ): To a dry reaction vial under an inert atmosphere, add Cu(OAc)₂·H₂O (5 mol%) and the (S,S)-t-Bu-box ligand (5.5 mol%). Add anhydrous ethanol (1 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Henry Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or room temperature). Add the propanal (1.0 equiv).

  • Slowly add nitroethane (2.0 equiv) to the reaction mixture.

  • Seal the vial and stir the reaction for the required time (e.g., 24-48 hours), monitoring by TLC and/or chiral HPLC.

  • Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the enantioenriched 3-nitro-2-pentanol product.

Experimental_Workflow General Experimental Workflow node_reagents node_reagents node_process node_process node_analysis node_analysis node_product node_product A 1. Combine Reactants (Propanal, Nitroethane, Base/Catalyst, Solvent) B 2. Reaction (Stir at specified Temp) A->B C 3. Monitor Progress (TLC / HPLC) B->C D 4. Quench Reaction (e.g., aq. NH4Cl) C->D Upon Completion E 5. Aqueous Work-up (Extraction) D->E F 6. Dry & Concentrate E->F G 7. Purification (Column Chromatography) F->G H Pure 3-Nitro-2-pentanol G->H

General Experimental Workflow

Conclusion

The Henry reaction for the synthesis of 3-nitro-2-pentanol is a classic yet continually evolving transformation. While the fundamental mechanism is a straightforward base-catalyzed nitroaldol addition, the true scientific challenge and synthetic power lie in the precise control of its stereochemical outcome. Through the rational selection of chiral catalysts—whether transition metal-based or purely organic—and the careful optimization of reaction parameters, it is possible to access specific stereoisomers of 3-nitro-2-pentanol in high purity. This control is paramount, as it enables the subsequent conversion of these versatile intermediates into complex, stereochemically defined molecules essential for drug discovery and development.

References

  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters. [Link]

  • Schäfer, B., et al. (n.d.). Co–salen complexes as catalysts for the asymmetric Henry reaction – reversed enantioselectivity through simple ligand modification. RSC Advances. [Link]

  • Organic Chemistry Portal. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. organic-chemistry.org. [Link]

  • ConnectSci. (2022). Recent advances in catalysts for the Henry reaction. ConnectSci. [Link]

  • SynArchive. (n.d.). Henry Reaction. SynArchive. [Link]

  • Sciencemadness Wiki. (2025). Nitroaldol reaction. Sciencemadness Wiki. [Link]

  • Wikipedia. (n.d.). Henry reaction. Wikipedia. [Link]

  • MDPI. (2011). Organocatalytic Enantioselective Henry Reactions. Molecules. [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Master Organic Chemistry. [Link]

  • Okafor, C. E. (2024). HENRY REACTION (Mini-review). ResearchGate. [Link]

  • Ma, P., et al. (2010). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PMC. [Link]

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron. [Link]

  • Acevedo, O., & Jorgensen, W. L. (n.d.). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. Journal of Chemical Theory and Computation. [Link]

  • Professor Dave Explains. (2022). Henry Reaction. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. RSC Publishing. [Link]

  • Preprints.org. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Preprints.org. [Link]

  • ResearchGate. (n.d.). Henry reaction of nitroethane with aldehydes catalyzed by guanidine 6. ResearchGate. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectroscopy of 3-Nitro-2-Pentanol: Chemical Shifts, Coupling Constants, and Stereochemical Analysis

Executive Summary For researchers and drug development professionals, the precise stereochemical characterization of aliphatic β -nitroalcohols is a critical analytical step. 3-Nitro-2-pentanol ( C5​H11​NO3​ ) is a bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise stereochemical characterization of aliphatic β -nitroalcohols is a critical analytical step. 3-Nitro-2-pentanol ( C5​H11​NO3​ ) is a bifunctional molecule frequently utilized as a versatile intermediate in organic synthesis, a precursor to pharmaceutical amino alcohols, and a therapeutic corneoscleral cross-linking agent[1]. Because it possesses two adjacent stereocenters (C2 and C3), it exists as a mixture of diastereomers (syn/erythro and anti/threo).

This whitepaper provides an authoritative breakdown of the Nuclear Magnetic Resonance (NMR) properties of 3-nitro-2-pentanol. By detailing the causality behind chemical shifts and the conformational logic governing 3J coupling constants, this guide establishes a self-validating analytical framework for stereochemical assignment.

Mechanistic Context: Synthesis via the Henry Reaction

To understand the NMR profile of 3-nitro-2-pentanol, one must first understand its origin. The molecule is typically synthesized via the Henry (nitroaldol) reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (1-nitropropane) and an aldehyde (acetaldehyde)[2].

The reaction proceeds via the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which subsequently attacks the electrophilic carbonyl carbon of the aldehyde. Because the reaction creates two new chiral centers simultaneously, the standard uncatalyzed reaction yields a diastereomeric mixture. Advanced enzymatic or chiral catalytic methods can be employed to selectively enrich the syn-3-nitro-2-pentanol diastereomer[3].

G A 1-Nitropropane D Nitronate Anion Intermediate A->D Deprotonation B Acetaldehyde E 3-Nitro-2-pentanol (Syn/Anti Mixture) B->E C Base Catalyst (e.g., NaOH) C->D D->E Nucleophilic Attack

Figure 1: Mechanistic pathway of the Henry reaction yielding 3-nitro-2-pentanol.

Quantitative Data: 1 H and 13 C NMR Chemical Shifts

The chemical shifts in 3-nitro-2-pentanol are governed by the strong inductive and anisotropic effects of its functional groups.

  • The Nitro Group (-NO 2​ ): As a highly electronegative and resonance-stabilized group, it strongly deshields the α -proton (C3-H), pushing it significantly downfield to ~4.5–4.7 ppm[4].

  • The Hydroxyl Group (-OH): Oxygen's electronegativity deshields the adjacent C2-H proton, though to a lesser extent than the nitro group, placing it at ~4.0–4.3 ppm.

Table 1: 1 H NMR Chemical Shifts (in CDCl 3​ , 400 MHz)
PositionGroupChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Deshielding Factor
C1 -CH 3​ 1.20 – 1.30Doublet3HMildly deshielded by adjacent C2-OH.
C2 -CH(OH)-4.00 – 4.30Multiplet1HDeshielded by the directly attached electronegative -OH oxygen.
C3 -CH(NO 2​ )-4.50 – 4.70Multiplet1HStrongly deshielded by the highly electron-withdrawing -NO 2​ group.
C4 -CH 2​ -1.80 – 2.10Multiplet2HDeshielded by the adjacent C3-NO 2​ group.
C5 -CH 3​ 0.90 – 1.05Triplet3HTerminal aliphatic methyl; minimal deshielding.
-OH -OH2.00 – 3.00Broad Singlet1HHighly variable based on concentration, temperature, and H-bonding.
Table 2: 13 C NMR Chemical Shifts (in CDCl 3​ , 100 MHz)
Carbon PositionChemical Shift ( δ , ppm)Causality
C1 (-CH 3​ )~20.0Aliphatic methyl, slightly shifted by β -OH effect.
C2 (-CH(OH)-)~68.0 – 71.0Typical range for secondary alcohols.
C3 (-CH(NO 2​ )-)~92.0 – 95.0Extreme downfield shift characteristic of carbons bearing a nitro group.
C4 (-CH 2​ -)~22.0 – 25.0Aliphatic methylene, shifted by β -NO 2​ effect.
C5 (-CH 3​ )~10.0 – 11.0Unperturbed terminal aliphatic carbon.

Stereochemical Logic: Coupling Constants and the Karplus Equation

The most critical analytical challenge is distinguishing the syn and anti diastereomers. This is achieved by analyzing the vicinal coupling constant ( 3J2,3​ ) between the C2-H and C3-H protons.

The Causality of Conformation: In non-polar solvents (like CDCl 3​ ), β -nitroalcohols form strong intramolecular hydrogen bonds between the hydroxyl hydrogen and the nitro oxygen. This intramolecular force restricts free rotation around the C2-C3 carbon-carbon bond, locking the molecule into specific preferred conformations.

According to the Karplus equation , the magnitude of 3J is directly related to the dihedral angle ( θ ) between the coupled protons:

  • Anti (Threo) Isomer: To maintain the intramolecular hydrogen bond while minimizing steric clash between the alkyl chains, the anti isomer adopts a conformation where the C2-H and C3-H protons are antiperiplanar ( θ≈180∘ ). This results in a large coupling constant ( 3J≈7.0−9.0 Hz) .

  • Syn (Erythro) Isomer: In the hydrogen-bonded state, the syn isomer is forced into a conformation where the C2-H and C3-H protons are gauche ( θ≈60∘ ). This results in a small coupling constant ( 3J≈3.0−5.5 Hz) .

G A 3-Nitro-2-pentanol in CDCl3 B Intramolecular H-Bonding (Restricts C2-C3 Rotation) A->B C Anti (Threo) Isomer B->C D Syn (Erythro) Isomer B->D E Antiperiplanar Protons (Dihedral ~180°) C->E F Gauche Protons (Dihedral ~60°) D->F G Large ³J (7-9 Hz) E->G H Small ³J (3-5 Hz) F->H

Figure 2: Conformational logic dictating vicinal coupling constants via the Karplus equation.

Experimental Methodologies

Protocol 1: Synthesis of 3-Nitro-2-Pentanol (Henry Reaction)

This protocol utilizes a basic catalyst to generate the nitronate anion.

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-nitropropane (10 mmol) and acetaldehyde (12 mmol) in 15 mL of anhydrous tetrahydrofuran (THF).

  • Catalyst Addition: Add 0.1 equivalents of a mild base (e.g., Amberlyst A21 weakly basic resin or catalytic NaOH) to the mixture. Causality: A mild base prevents the retro-Henry reaction and limits the formation of elimination byproducts (nitroalkenes).

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor the disappearance of 1-nitropropane via Thin Layer Chromatography (TLC).

  • Workup: Filter off the solid catalyst (if using resin) or quench with saturated aqueous NH 4​ Cl (if using NaOH). Extract the aqueous layer with ethyl acetate ( 3×15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:Ethyl Acetate) to yield the 3-nitro-2-pentanol diastereomeric mixture.

Protocol 2: Self-Validating NMR Sample Preparation & Acquisition

To ensure trustworthiness, the NMR protocol must preserve the intramolecular hydrogen bonding required for stereochemical assignment.

Step 1: Solvent Selection (Critical)

  • Action: Dissolve 15–20 mg of the purified 3-nitro-2-pentanol in 0.6 mL of anhydrous CDCl 3​ (treated with silver foil to remove acidic impurities).

  • Causality: You must avoid protic solvents like D 2​ O or CD 3​ OD. Protic solvents will competitively hydrogen-bond with the -OH and -NO 2​ groups, disrupting the intramolecular lock. This causes free rotation around the C2-C3 bond, resulting in a time-averaged 3J coupling constant (~6 Hz) that makes it impossible to distinguish syn from anti.

Step 2: 1D Acquisition

  • Acquire a standard 1 H NMR spectrum (minimum 400 MHz) with a relaxation delay ( D1​ ) of 2.0 seconds to ensure accurate integration. Determine the diastereomeric ratio (dr) by integrating the distinct C3-H multiplets (e.g., ~4.65 ppm for anti, ~4.55 ppm for syn).

Step 3: 2D Validation (The Self-Validating System)

  • Action: Acquire a 1 H- 1 H COSY (Correlation Spectroscopy) spectrum.

  • Validation Logic: If the peak assigned to C2-H (~4.1 ppm) is correct, the COSY spectrum must show a definitive cross-peak with the C1-CH 3​ doublet (~1.2 ppm) and the C3-H multiplet (~4.6 ppm). If these cross-peaks are absent, the 1D assignment is flawed, and the user must re-evaluate the spectrum for overlapping impurities.

G A Purified 3-Nitro-2-pentanol B Dissolve in Dry CDCl3 (Preserves H-Bonds) A->B C 1D ¹H NMR Acquisition B->C D 2D COSY Acquisition (Self-Validation) C->D Validate connectivity E Extract ³J Constants & Calculate dr D->E

Figure 3: Self-validating NMR workflow for stereochemical assignment.

Conclusion

The accurate NMR characterization of 3-nitro-2-pentanol relies heavily on understanding the electronic environments created by the nitro and hydroxyl groups, which dictate the chemical shifts. More importantly, the stereochemical assignment of syn and anti diastereomers is wholly dependent on the Karplus relationship applied to a conformationally locked system. By utilizing anhydrous non-polar solvents to preserve intramolecular hydrogen bonding, researchers can reliably use the 3J2,3​ coupling constants to determine the relative stereochemistry of these highly useful β -nitroalcohols.

References

  • Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron 57.6 (2001): 915-945. 5

  • Paik, D. C., et al. "Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols." Investigative Ophthalmology & Visual Science 51.2 (2010): 836-843. 1

  • Morgan, B., et al. "Enzymatic synthesis of enantio- and diastereomerically enriched syn-3-nitro-2-pentanol." Tetrahedron: Asymmetry 10.19 (1999): 3681-3690. 3

  • Benchchem Database. "3-Hexanone, 2-nitro- / Beta-Nitroalcohol Spectral Properties." 4

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-Nitro-2-pentanol: A Technical Guide for Drug Development

Abstract As the demand for stereochemically pure 1,2-amino alcohols in active pharmaceutical ingredient (API) synthesis accelerates, aliphatic nitroalcohols have emerged as indispensable chiral building blocks. 3-Nitro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As the demand for stereochemically pure 1,2-amino alcohols in active pharmaceutical ingredient (API) synthesis accelerates, aliphatic nitroalcohols have emerged as indispensable chiral building blocks. 3-Nitro-2-pentanol (CAS: 5447-99-4) represents a critical intermediate, particularly in the synthesis of protease inhibitors and sympathomimetic agents[1]. This whitepaper provides an in-depth analysis of the physicochemical properties, stereoselective synthesis via the Henry (nitroaldol) reaction, and biocatalytic resolution of 3-nitro-2-pentanol, designed for senior researchers and process chemists.

Physicochemical and Structural Profile

3-Nitro-2-pentanol is a secondary aliphatic nitroalcohol containing two adjacent stereocenters (C2 and C3), which give rise to four distinct stereoisomers (a pair of erythro and threo enantiomers)[1]. Understanding its baseline physical properties is critical for optimizing downstream extraction, distillation, and chromatographic resolution.

Quantitative Data Summary
PropertyValue
IUPAC Name 3-nitropentan-2-ol[2]
CAS Number 5447-99-4[2][3]
Molecular Formula C5H11NO3[4]
Molar Mass 133.15 g/mol [3][4]
Density 1.075 g/mL (at 25°C)[3]
Boiling Point 60°C (at 0.5 mmHg)[3] / 215.8°C (at 760 mmHg)[5]
Refractive Index 1.443 (n20/D)[3]
LogP 0.945[5]
Topological Polar Surface Area (TPSA) 66.1 Ų[4]

Note: The high boiling point at atmospheric pressure necessitates vacuum distillation (0.5 mmHg) to prevent thermal degradation or unwanted elimination reactions (e.g., formation of nitroalkenes)[3][6].

Mechanistic Pathways: The Henry (Nitroaldol) Reaction

The foundational synthesis of 3-nitro-2-pentanol relies on the Henry reaction—a base-catalyzed carbon-carbon bond-forming sequence between 1-nitropropane and acetaldehyde[1]. Because the standard Henry reaction lacks inherent stereocontrol, the resulting product is a racemic mixture of diastereomers. To achieve the enantiopurity required for API synthesis, a secondary enzymatic kinetic resolution is employed.

G N1 1-Nitropropane + Acetaldehyde N3 Racemic 3-Nitro-2-pentanol N1->N3 Henry Reaction N2 Base Catalyst N2->N3 Catalysis N4 Lipase Resolution (Novozyme 435) N3->N4 Vinyl Butyrate N5 Unreacted (2S,3S)-Isomer N4->N5 Kinetic Resolution N6 Acylated (2R,3R)-Ester N4->N6 Kinetic Resolution N7 Catalytic Hydrogenation N5->N7 Isolation N8 Chiral 3-Amino-2-pentanol N7->N8 Reduction

Workflow of 3-nitro-2-pentanol synthesis via Henry reaction and enzymatic resolution.

Self-Validating Experimental Protocol: Synthesis & Resolution

To ensure scientific integrity and reproducibility, the following protocol integrates causal explanations for each reagent choice and includes built-in validation checkpoints.

Phase 1: Base-Catalyzed Nitroaldol Condensation
  • Reagent Preparation : Combine 1-nitropropane (1.0 eq) and acetaldehyde (1.2 eq) in anhydrous tetrahydrofuran (THF).

    • Causality: A 20% molar excess of acetaldehyde drives the equilibrium forward, maximizing the conversion of the nitroalkane[1].

  • Catalysis : Introduce 10 mol% of a mild base (e.g., tetramethylguanidine or a chiral Lanthanum-BINOL complex if asymmetric induction is desired) at 0°C. Stir for 18 hours, gradually warming to room temperature.

    • Causality: Maintaining a low initial temperature suppresses exothermic side reactions, such as the Cannizzaro disproportionation of acetaldehyde and the dehydration of the resulting nitroalcohol into a nitroalkene[6][7].

  • Quenching & Workup : Quench the reaction strictly with 1N HCl until the pH reaches 5.0. Extract with ethyl acetate.

    • Causality: The Henry reaction is highly reversible. Neutralizing the base catalyst prevents retro-aldol cleavage during the concentration phase[1].

  • Validation Checkpoint 1 : Analyze the crude mixture via Chiral High-Performance Liquid Chromatography (HPLC) to confirm the erythro/threo ratio and verify the absence of nitroalkene byproducts.

Phase 2: Enzymatic Kinetic Resolution
  • Transacylation : Dissolve the crude racemic 3-nitro-2-pentanol in diisopropyl ether. Add vinyl butyrate (3.0 eq) and immobilized Candida antarctica lipase B (Novozyme 435)[1].

    • Causality: Novozyme 435 exhibits high enantiospecificity for the (2R,3R) enantiomer. Vinyl butyrate is selected as the acyl donor because its leaving group (vinyl alcohol) immediately tautomerizes into volatile acetaldehyde. This renders the acylation thermodynamically irreversible, preventing product inhibition[1][7].

  • Incubation : Shake orbitally at 30°C for 48 hours.

  • Separation : Filter off the immobilized enzyme. Separate the unreacted (2S,3S)-3-nitro-2-pentanol from the highly lipophilic (2R,3R)-3-nitro-2-pentyl butyrate using silica gel column chromatography (hexane/ethyl acetate gradient).

  • Validation Checkpoint 2 : Perform polarimetry and Chiral HPLC on the isolated (2S,3S) fraction. A target enantiomeric excess (ee) of >98% validates the success of the resolution phase.

Biological & Enzymatic Reactivity

Beyond synthetic chemistry, 3-nitro-2-pentanol is a recognized substrate for specific oxidative enzymes, a property utilized in bioremediation and advanced biocatalysis.

Nitroalkane oxidase (EC 1.7.3.1), an enzyme inducibly formed in Fusarium oxysporum, catalyzes the oxidative denitrification of 3-nitro-2-pentanol[8][9]. The enzyme utilizes FAD (Flavin Adenine Dinucleotide) as a cofactor to abstract a proton from the nitronate anion, subsequently utilizing molecular oxygen to yield a ketone, nitrite, and hydrogen peroxide[9].

Pathway Sub 3-Nitro-2-pentanol Enz Nitroalkane Oxidase (EC 1.7.3.1) Sub->Enz Binding Prod1 2-Hydroxy-pentan-3-one Enz->Prod1 Oxidation Prod2 HNO2 + H2O2 Enz->Prod2 Denitrification O2 O2 + H2O O2->Enz Co-substrate

Oxidative denitrification of 3-nitro-2-pentanol catalyzed by nitroalkane oxidase.

Pharmaceutical Applications in Drug Development

The primary value of 3-nitro-2-pentanol in drug development lies in its direct reduction to 3-amino-2-pentanol , a versatile 1,2-amino alcohol. The reduction is typically achieved via catalytic hydrogenation (Pd/C and H2 gas) or chemical reduction (NiCl2 / NaBH4)[1][6].

This chiral 1,2-amino alcohol motif is a critical pharmacophore in several therapeutic classes:

  • HIV Protease Inhibitors : The stereospecific (2S,3S)-amino-2-pentanol unit is a structural analog utilized in the synthesis of complex antiviral agents, such as derivatives of Amprenavir[1].

  • Sympathomimetics : Amino alcohols derived from nitroaldol reactions are foundational in synthesizing β-adrenergic antagonists (e.g., Pindolol analogs)[1].

By mastering the physicochemical boundaries and stereoselective workflows of 3-nitro-2-pentanol, process chemists can ensure high-yield, high-purity pipelines for next-generation therapeutics.

References

  • Matrix Fine Chemicals. "3-NITROPENTAN-2-OL | CAS 5447-99-4".
  • ChemBK. "3-nitropentan-2-ol - Physico-chemical Properties".
  • Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron 57 (2001) 915-945.
  • Chemsrc. "2-Pentanol, 3-nitro | CAS#:5447-99-4".
  • PubChem. "3-Nitro-2-pentanol | C5H11NO3 | CID 93005".
  • ResearchGate. "The Henry Reaction: Recent Examples".
  • ResearchGate. "Biocatalytic Approaches to the Henry (Nitroaldol) Reaction".
  • BRENDA Enzyme Database. "Information on EC 1.13.12.16 - nitronate monooxygenase".
  • ASM Journals. "Purification and properties of nitroalkane oxidase from Fusarium oxysporum".

Sources

Exploratory

spectroscopic characterization of aliphatic nitro alcohols like 3-nitro-2-pentanol

Abstract This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation and characterization of aliphatic nitro alcohols, with a specific focus on 3-nitro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation and characterization of aliphatic nitro alcohols, with a specific focus on 3-nitro-2-pentanol. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and analysis of nitroalkane-containing compounds. We will delve into the theoretical underpinnings and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the detailed analysis of 3-nitro-2-pentanol. The causality behind experimental choices, self-validating protocols, and data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Aliphatic Nitro Alcohols

Aliphatic nitro alcohols are a versatile class of organic compounds that serve as crucial intermediates in a variety of synthetic pathways.[1] Their bifunctional nature, possessing both a hydroxyl (-OH) and a nitro (-NO₂) group, allows for a wide range of chemical transformations, making them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[2] The Henry (nitroaldol) reaction is a common and efficient method for the synthesis of β-nitro alcohols like 3-nitro-2-pentanol.[3][4]

Accurate structural characterization is paramount to confirm the identity and purity of these synthesized compounds. Spectroscopic methods provide a non-destructive and highly informative approach to achieve this. This guide will systematically explore the application of key spectroscopic techniques to elucidate the structure of 3-nitro-2-pentanol.

Molecular Structure and Isomerism

3-Nitro-2-pentanol possesses two stereocenters at the C2 and C3 positions, leading to the possibility of four stereoisomers (two pairs of enantiomers). The spectroscopic data presented in this guide pertains to the racemic mixture unless otherwise specified. Understanding the potential for diastereomers is crucial as they can exhibit distinct chemical shifts in NMR spectroscopy.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-nitro-2-pentanol, the key functional groups are the hydroxyl (-OH) and the nitro (-NO₂) groups.

Expected IR Absorption Bands

The IR spectrum of 3-nitro-2-pentanol is characterized by strong and distinct absorption bands corresponding to the stretching vibrations of the N-O bonds in the nitro group and the O-H bond in the alcohol group.[5][6]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3500 - 3200Strong, Broad
Alkane (C-H)C-H Stretch3000 - 2850Medium
Nitro (-NO₂)Asymmetric N-O Stretch1560 - 1540Strong
Nitro (-NO₂)Symmetric N-O Stretch1380 - 1350Medium
Alcohol (C-O)C-O Stretch1320 - 1000Strong

Table 1: Characteristic Infrared Absorption Frequencies for 3-Nitro-2-pentanol.[6][7][8][9][10]

The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding between the alcohol moieties. The two distinct N-O stretching bands are a hallmark of the nitro group and provide definitive evidence for its presence.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a single drop of neat 3-nitro-2-pentanol directly onto the ATR crystal.

  • Instrument Setup: Configure the FT-IR spectrometer to collect data in the 4000-400 cm⁻¹ range. A resolution of 4 cm⁻¹ is typically sufficient.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background by the instrument's software to produce the final absorbance or transmittance spectrum.

Data Interpretation Workflow

IR_Interpretation Start Acquire IR Spectrum Broad_Band Broad band at ~3400 cm⁻¹? Start->Broad_Band Confirm_OH Presence of -OH group confirmed Broad_Band->Confirm_OH Yes No_OH -OH group absent Broad_Band->No_OH No Strong_Bands_Nitro Strong bands at ~1550 & ~1370 cm⁻¹? Confirm_NO2 Presence of -NO₂ group confirmed Strong_Bands_Nitro->Confirm_NO2 Yes No_NO2 -NO₂ group absent Strong_Bands_Nitro->No_NO2 No CH_Stretch Bands at ~2900 cm⁻¹? Confirm_Aliphatic Aliphatic C-H bonds confirmed CH_Stretch->Confirm_Aliphatic Yes No_Aliphatic Aliphatic C-H absent CH_Stretch->No_Aliphatic No CO_Stretch Strong band at ~1100 cm⁻¹? Confirm_CO Presence of C-O bond confirmed CO_Stretch->Confirm_CO Yes No_CO C-O bond absent CO_Stretch->No_CO No Confirm_OH->Strong_Bands_Nitro Confirm_NO2->CH_Stretch Confirm_Aliphatic->CO_Stretch Structure_Consistent Structure consistent with 3-nitro-2-pentanol Confirm_CO->Structure_Consistent

Caption: Workflow for IR spectral interpretation of 3-nitro-2-pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms.[11] Both ¹H and ¹³C NMR are essential for the complete characterization of 3-nitro-2-pentanol.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Chemical Shifts and Multiplicities:

Proton(s) Chemical Shift (δ, ppm) Multiplicity Integration
-OHVariableSinglet (broad)1H
H2 (-CHOH)~3.8 - 4.2Multiplet1H
H3 (-CHNO₂)~4.4 - 4.7Multiplet1H
H4 (-CH₂)~1.6 - 2.0Multiplet2H
H1 (-CH₃)~1.2 - 1.4Doublet3H
H5 (-CH₃)~0.9 - 1.1Triplet3H

Table 2: Predicted ¹H NMR Spectral Data for 3-Nitro-2-pentanol.[7][12]

The protons on carbons bearing the electronegative oxygen (H2) and nitro group (H3) are shifted downfield. The multiplicity of each signal is determined by the number of neighboring protons according to the n+1 rule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Chemical Shifts:

Carbon Chemical Shift (δ, ppm)
C2 (-CHOH)~65 - 75
C3 (-CHNO₂)~85 - 95
C4 (-CH₂)~25 - 35
C1 (-CH₃)~15 - 25
C5 (-CH₃)~10 - 15

Table 3: Predicted ¹³C NMR Spectral Data for 3-Nitro-2-pentanol.[7][13]

Similar to ¹H NMR, the carbons directly attached to the electron-withdrawing hydroxyl and nitro groups (C2 and C3) are significantly deshielded and appear at higher chemical shifts.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 3-nitro-2-pentanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectrometer should be properly tuned and shimmed to ensure high resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Structural Correlation Diagram

NMR_Correlation cluster_structure 3-Nitro-2-pentanol Structure cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR C1 CH₃ (1) C2 CH (2) C1->C2 H1 δ ~1.3 (d) C1->H1 C1_C δ ~20 C1->C1_C C3 CH (3) C2->C3 O2 OH C2->O2 H2 δ ~4.0 (m) C2->H2 C2_C δ ~70 C2->C2_C C4 CH₂ (4) C3->C4 N3 NO₂ C3->N3 H3 δ ~4.5 (m) C3->H3 C3_C δ ~90 C3->C3_C C5 CH₃ (5) C4->C5 H4 δ ~1.8 (m) C4->H4 C4_C δ ~30 C4->C4_C H5 δ ~1.0 (t) C5->H5 C5_C δ ~12 C5->C5_C OH δ variable (s) O2->OH

Caption: Correlation of the molecular structure of 3-nitro-2-pentanol with its ¹H and ¹³C NMR chemical shifts.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.[5] Electron Ionization (EI) is a common technique for the analysis of small molecules like 3-nitro-2-pentanol.

Expected Fragmentation Pathways

The molecular ion peak ([M]⁺) for 3-nitro-2-pentanol is expected at an m/z of 133, corresponding to its molecular weight.[14][15] However, for aliphatic alcohols, the molecular ion peak can be weak or absent.[16][17]

Common Fragmentation Pathways:

  • Loss of the Nitro Group: A prominent fragmentation pathway involves the cleavage of the C-N bond, resulting in a fragment at [M-NO₂]⁺ (m/z 87).[5][18]

  • Loss of Water (Dehydration): Elimination of a water molecule from the molecular ion leads to a fragment at [M-H₂O]⁺ (m/z 115).[16][17][19]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon is a characteristic fragmentation for alcohols.[17][19] For 3-nitro-2-pentanol, this can result in fragments at m/z 45 ([CH₃CHOH]⁺) and m/z 88 ([M-CH₃CHOH]⁺).

m/z Proposed Fragment Fragmentation Pathway
133[C₅H₁₁NO₃]⁺Molecular Ion ([M]⁺)
115[C₅H₉NO]⁺[M-H₂O]⁺
87[C₅H₁₁O]⁺[M-NO₂]⁺
45[C₂H₅O]⁺α-cleavage

Table 4: Expected Key Fragments in the Mass Spectrum of 3-Nitro-2-pentanol.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of 3-nitro-2-pentanol in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC. The GC column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Fragmentation Logic Diagram

MS_Fragmentation M [M]⁺˙ m/z 133 M_H2O [M-H₂O]⁺˙ m/z 115 M->M_H2O - H₂O M_NO2 [M-NO₂]⁺ m/z 87 M->M_NO2 - •NO₂ Alpha_45 [CH₃CHOH]⁺ m/z 45 M->Alpha_45 α-cleavage

Caption: Primary fragmentation pathways of 3-nitro-2-pentanol in EI-MS.

Conclusion

The combination of Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry provides a powerful and comprehensive approach for the unambiguous characterization of 3-nitro-2-pentanol. Each technique offers complementary information, from the identification of functional groups by IR, to the detailed mapping of the molecular framework by NMR, and the confirmation of molecular weight and structural fragments by MS. The protocols and interpretive frameworks presented in this guide serve as a robust foundation for the analysis of this and other aliphatic nitro alcohols, ensuring high confidence in structural assignments for researchers in synthetic chemistry and drug development.

References

  • A Comparative Spectroscopic Analysis of Cyclic and Acyclic Nitroalkanes - Benchchem. (n.d.).
  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC - NIH. (n.d.).
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  • Infrared absorption spectra of aliphatic nitro-alcohols. Part I. Spectra of monohydric nitro-alcohols and their chloro- and bromo-derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.).
  • 3-nitropentan-2-ol - the NIST WebBook. (n.d.).
  • A Comparative Guide to the Synthesis of 3-Nitro-2-butanol - Benchchem. (n.d.).
  • Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC. (n.d.).
  • Measurement of alkyl and multifunctional organic nitrates by proton-transfer-reaction mass spectrometry - AMT. (2017, April 18).
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  • Asymmetric Synthesis of Highly Substituted β-Nitro Alcohols and Enantiomerically Enriched 4,4,5-Trisubstituted Oxazolidinones | The Journal of Organic Chemistry - ACS Publications. (2003, February 11).
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  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • The Nitro Group in Organic Synthesis - ResearchGate. (n.d.).
  • The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. (2025, August 7).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).
  • Ethanol, 2-nitro- - the NIST WebBook. (n.d.).
  • 4-Nitrobenzyl Alcohol IR Analysis | PDF - Scribd. (2023, February 11).
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  • a guide to 13c nmr chemical shift values - Compound Interest. (n.d.).
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  • Spectroscopic Profile of 3-Nitro-2-pentene: A Technical Guide - Benchchem. (n.d.).
  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).
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  • A theoretical investigation into the impact of solvents (alkanolic and non-alkanolic), structural and spectroscopic properties, donor-acceptor insights, Hirshfeld surface, and molecular docking of the anti-tumor compound (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop‑2-en-1-one - DOI. (n.d.).
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Foundational

A Technical Guide to the Crystal Structure Analysis of 3-Nitro-2-Pentanol Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the methodologies and considerations for the crystal structure analysis of 3-nitro-2-pentanol and its derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the methodologies and considerations for the crystal structure analysis of 3-nitro-2-pentanol and its derivatives. As of the writing of this document, a publicly available crystal structure for 3-nitro-2-pentanol has not been reported. Therefore, this guide is designed to serve as a comprehensive framework for researchers undertaking such an investigation. It synthesizes established principles of organic synthesis, crystallization, X-ray crystallography, and computational chemistry, drawing upon analogous structures in the literature to provide field-proven insights.

The Significance of Structural Elucidation for 3-Nitro-2-Pentanol Derivatives

3-Nitro-2-pentanol and its analogs are members of the β-nitroalcohol class of compounds. These molecules are of significant interest in synthetic and medicinal chemistry due to the versatile reactivity of the nitro group and the stereochemical complexity arising from adjacent chiral centers.[1] A definitive three-dimensional structure obtained through single-crystal X-ray diffraction is paramount for a number of reasons:

  • Unambiguous Stereochemical Assignment: The Henry (nitroaldol) reaction, a common route to these compounds, can generate multiple stereoisomers. X-ray crystallography provides an absolute determination of the relative and, with appropriate techniques, absolute stereochemistry.

  • Conformational Analysis: The orientation of the nitro and hydroxyl groups, as well as the conformation of the pentyl chain, are critical to the molecule's reactivity and intermolecular interactions. These conformational preferences are dictated by a subtle interplay of steric and electronic effects.[2]

  • Intermolecular Interactions: Understanding the hydrogen bonding networks and other non-covalent interactions in the solid state is crucial for predicting physical properties like melting point, solubility, and polymorphism. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (nitro) suggests the potential for strong and directional intermolecular interactions.

  • Rational Drug Design: For derivatives with potential biological activity, a precise molecular structure is the foundation for understanding structure-activity relationships (SAR) and for designing more potent and selective analogs.[3]

Synthesis and Derivatization for Crystallographic Studies

The preparation of high-quality single crystals begins with the synthesis of pure compounds. The Henry reaction is a primary method for the C-C bond formation in β-nitroalcohols.[4]

Synthesis of 3-Nitro-2-pentanol

The synthesis of 3-nitro-2-pentanol can be achieved via the base-catalyzed condensation of propanal and nitroethane.

Propanal Propanal Intermediate Nitronate anion Propanal->Intermediate Nucleophilic attack Nitroethane Nitroethane Nitroethane->Intermediate Deprotonation Base Base (e.g., Et3N) Base->Intermediate Product 3-Nitro-2-pentanol Intermediate->Product Protonation

Caption: The Henry reaction for the synthesis of 3-nitro-2-pentanol.

Experimental Protocol: Synthesis of 3-Nitro-2-pentanol

  • Reaction Setup: To a stirred solution of nitroethane (1.1 equivalents) in a suitable solvent (e.g., isopropanol) at 0 °C, add a catalytic amount of a base such as triethylamine (0.1 equivalents).

  • Addition of Aldehyde: Slowly add propanal (1.0 equivalent) to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a weak acid (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the diastereomers of 3-nitro-2-pentanol.

Derivatization to Promote Crystallization

If 3-nitro-2-pentanol proves difficult to crystallize due to its relatively high flexibility or the presence of multiple hydroxyl groups leading to amorphous solids, derivatization can be a powerful strategy. Introducing rigid or planar functionalities can encourage more ordered packing in the crystal lattice.

Derivative TypeRationaleExample Reagents
Benzoates/Esters Introduces a rigid aromatic group, which can facilitate π-π stacking interactions.Benzoyl chloride, p-nitrobenzoyl chloride
Ethers Reduces the number of hydrogen bond donors, which can sometimes lead to more predictable packing.Benzyl bromide, silyl chlorides (e.g., TBDMSCl)
Carbamates Introduces a planar group capable of forming strong hydrogen bonds.Phenyl isocyanate

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic study.[3] For 3-nitro-2-pentanol derivatives, a systematic screening of crystallization conditions is recommended.

Key Crystallization Techniques
  • Slow Evaporation: This is the simplest technique, where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[5]

  • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated sample solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the sample drop induces crystallization.

  • Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and promoting crystallization.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Start with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of Saturated Solutions: Prepare near-saturated solutions of the purified compound in the selected solvents. It may be necessary to gently warm the mixture to achieve dissolution.

  • Setup of Crystallization Experiments:

    • Slow Evaporation: Place small vials of the solutions in a larger, sealed container with a loose cap on the vials to slow the rate of evaporation.

    • Vapor Diffusion: In a sealed chamber, place a drop of the concentrated solution on a coverslip (hanging drop) or a pedestal (sitting drop) over a reservoir containing a solvent in which the compound is less soluble.

  • Observation: Regularly inspect the experiments under a microscope for the formation of single crystals. This may take several days to weeks.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is subjected to X-ray diffraction analysis.[6]

cluster_experiment Experimental Workflow cluster_analysis Structure Determination Crystal High-Quality Single Crystal Mount Crystal Mounting on Goniometer Crystal->Mount XRay Irradiation with Monochromatic X-rays Mount->XRay Diffraction Diffraction Pattern Collection XRay->Diffraction DataProcessing Data Integration and Scaling Diffraction->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Model Validation Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: The workflow of single-crystal X-ray diffraction analysis.

Data Collection Protocol

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is collected at low temperatures (e.g., 100 K).

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[5]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: An initial model of the atomic positions is obtained using methods like direct methods or Patterson methods.[7]

  • Structure Refinement: The initial model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles. This is an iterative process that minimizes the difference between the observed and calculated structure factors.

  • Validation: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy.

A hypothetical table of crystallographic data for a derivative of 3-nitro-2-pentanol is presented below.

ParameterExpected Value/Information
Formula C₅H₁₁NO₃ (for parent compound)
Formula Weight 133.15 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P2₁2₁2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (ų) Calculated from cell dimensions
Z Number of molecules per unit cell
Density (calculated) g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit Should be close to 1 for a good refinement.

Analysis of the Crystal Structure: Key Insights

The final refined structure provides a wealth of information. For 3-nitro-2-pentanol derivatives, the following aspects are of particular interest:

  • Conformation: The torsion angles along the C-C backbone will reveal the preferred conformation (e.g., staggered, eclipsed). The orientation of the nitro group relative to the alkyl chain is also a key feature. Steric hindrance can cause the nitro group to rotate out of planarity with adjacent substituents.[8]

  • Intramolecular Hydrogen Bonding: A crucial aspect to investigate is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the oxygen atoms of the nitro group. This would form a six-membered ring and significantly influence the conformation.[9][10] Spectroscopic techniques like IR and NMR can provide complementary evidence for such interactions.[9]

  • Intermolecular Interactions: The crystal packing will be dictated by intermolecular forces. For 3-nitro-2-pentanol, hydrogen bonds between the hydroxyl group of one molecule and the nitro group of another are highly probable. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks.

  • Polymorphism: Organic molecules can often crystallize in multiple forms, known as polymorphs, which have different crystal structures and physical properties.[11][12] It is important to be aware of this possibility and to characterize any different crystal forms that may be obtained under different crystallization conditions.

The Role of Computational Chemistry

Computational methods can provide valuable insights that complement the experimental data from X-ray crystallography.

  • Conformational Search: Quantum mechanical calculations (e.g., using Density Functional Theory - DFT) can be used to perform a conformational search to identify the low-energy conformers of the molecule in the gas phase.[11] This can help to understand if the conformation observed in the crystal is the global minimum or a higher-energy conformer stabilized by crystal packing forces.

  • Hydrogen Bond Analysis: Theoretical methods can be used to calculate the strength of intramolecular and intermolecular hydrogen bonds.

  • Spectroscopic Prediction: Calculated NMR and IR spectra can be compared with experimental data to aid in the characterization of the compound and to support the structural assignment.

Conclusion

The crystal structure analysis of 3-nitro-2-pentanol derivatives is a multifaceted process that combines organic synthesis, meticulous crystallization experiments, and sophisticated X-ray diffraction techniques. While a published structure for the parent compound is not yet available, the principles and protocols outlined in this guide provide a robust framework for such an investigation. A successful structural elucidation will provide invaluable information on the stereochemistry, conformation, and intermolecular interactions of this important class of molecules, paving the way for their further application in chemical synthesis and drug discovery.

References

  • Benchchem. (n.d.). Structural Analysis and Conformation of 1-(3-Nitrophenyl)-2-nitropropene: A Technical Guide.
  • Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. (2021, May 22). PMC.
  • Hanson, J. R., Hitchcock, P. B., & Toche, F. (2008, August 21). The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. ResearchGate.
  • Benchchem. (n.d.). Conformational Analysis of the Nitro Group in Dimethylcyclohexane Systems: A Comparative Guide.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Intramolecular Hydrogen Bonding between Nitro and Hydroxy Groups in a Norbornyl System : a Crystallographic and Spectroscopic In. (n.d.). RSC Publishing.
  • Conformational Polymorphism in Organic Crystals. (2008, March 19). Accounts of Chemical Research.
  • 3-Nitro-2-pentanol. (n.d.). PubChem.
  • The Nitro Group in Organic Synthesis. (n.d.). ResearchGate.
  • 3-nitropentan-2-ol. (n.d.). NIST WebBook.
  • Direct vicinal cyano- and nitro-hydroxylation of alkenes: A review to construction of the biologically and synthetically β. (2025, May 10).
  • Nitro Compounds and Their Derivatives in Organic Synthesis. (2020, August 12). MDPI.
  • 3-nitropentan-2-ol. (n.d.). ChemBK.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
  • Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. (n.d.). PMC - NIH.
  • Benchchem. (n.d.). An In-depth Technical Guide to Intramolecular Hydrogen Bonding in 2-Nitrophenol.
  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. (n.d.). Journal of Chemical Reviews.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-Nitro-2-butanol.
  • 3-nitro-2-pentanone. (2025, May 20).
  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021, December 20). MDPI.
  • Method of crystallizing nitro products. (n.d.). Google Patents.
  • The crystal structures of three primary products from the selective reduction of 2,4,6-trinitrotoluene. (2003, October 22).
  • Intramolecular Hydrogen-Bonding Interactions in 2-nitrosophenol and Nitrosonaphthols: Ab Initio, Density Functional, and Nuclear Magnetic Resonance Theoretical Study. (2007, August 2). PubMed.
  • Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,40-bipyridine. (n.d.). NSF PAR.

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of 3-Nitro-2-pentanol: A Guide to Stereoselective Protocols for Pharmaceutical Intermediates

Introduction: The Significance of Chiral β-Nitro Alcohols Chiral β-nitro alcohols are pivotal building blocks in modern organic synthesis, serving as versatile precursors to a wide array of valuable molecules, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral β-Nitro Alcohols

Chiral β-nitro alcohols are pivotal building blocks in modern organic synthesis, serving as versatile precursors to a wide array of valuable molecules, including pharmaceuticals and biologically active compounds. The presence of both a hydroxyl and a nitro group on adjacent stereogenic centers in 3-nitro-2-pentanol offers a rich platform for chemical manipulation. The nitro group can be readily reduced to a primary amine, providing access to chiral β-amino alcohols, a common motif in many drug molecules. Furthermore, the vicinal relationship of the two functional groups allows for the synthesis of complex heterocyclic structures. Consequently, the development of efficient and highly stereoselective methods for the synthesis of specific stereoisomers of 3-nitro-2-pentanol is of paramount importance to researchers in drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of 3-nitro-2-pentanol, focusing on three key strategies: metal-catalyzed asymmetric Henry reactions, organocatalyzed approaches, and biocatalytic methods. Each section delves into the underlying principles of stereochemical control and offers step-by-step experimental procedures.

I. Metal-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the C-C bond-forming reaction between a nitroalkane and a carbonyl compound, is the most direct route to β-nitro alcohols.[1][2] The use of chiral metal complexes as catalysts allows for the enantioselective and diastereoselective addition of nitroethane to propanal, yielding 3-nitro-2-pentanol with high stereocontrol. Copper complexes, in particular, have emerged as highly effective catalysts for this transformation.[3][4]

Causality of Stereochemical Control in Copper-Catalyzed Henry Reactions

The stereochemical outcome of the copper-catalyzed asymmetric Henry reaction is dictated by the formation of a well-organized transition state involving the chiral ligand, the copper metal center, the deprotonated nitroethane (nitronate), and propanal. The chiral ligand creates a specific three-dimensional environment around the copper ion. The copper center acts as a Lewis acid, coordinating to and activating the propanal, making it more susceptible to nucleophilic attack. Simultaneously, the nitronate, formed by deprotonation of nitroethane by a basic component of the catalytic system or an added base, is brought into close proximity. The spatial arrangement of the reactants within the chiral pocket of the catalyst directs the approach of the nitronate to a specific face of the activated propanal, leading to the preferential formation of one enantiomer. The relative orientation of the substituents on the newly formed C-C bond is also controlled in this transition state, determining the diastereoselectivity (syn vs. anti).

Protocol 1: Copper(I)-Tetrahydrosalen Catalyzed Asymmetric Henry Reaction

This protocol is adapted from the work of White and Shaw, who developed a highly efficient copper(I) complex with a chiral tetrahydrosalen ligand for the asymmetric Henry reaction.[4]

Materials:

  • Propanal

  • Nitroethane

  • Copper(I) trifluoromethanesulfonate toluene complex [(CuOTf)₂·C₆H₅CH₃]

  • Chiral tetrahydrosalen ligand (e.g., synthesized from cis-2,5-diaminobicyclo[2.2.2]octane)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral tetrahydrosalen ligand (10 mol%) and the copper(I) trifluoromethanesulfonate toluene complex (5 mol%).

  • Add anhydrous methanol and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Execution: Cool the catalyst solution to the desired temperature (e.g., 0 °C).

  • Add propanal (1.0 equivalent) to the catalyst solution.

  • Slowly add nitroethane (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired 3-nitro-2-pentanol.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Quantitative Data (Representative):

AldehydeNitroalkaneCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
PropanalNitroethane10 (ligand), 5 (Cu)Methanol0~85>20:1>95

Diagram: Catalytic Cycle of a Copper-Catalyzed Asymmetric Henry Reaction

G cluster_cycle Catalytic Cycle Cu-L Active Catalyst [Cu(I)-L] Coordination Coordination with Propanal Transition_State Diastereoselective C-C Bond Formation (Transition State) Coordination->Transition_State Deprotonation Nitroethane Deprotonation Deprotonation->Transition_State Nitronate Product_Release Product Release & Catalyst Regeneration Transition_State->Product_Release Alkoxide Intermediate Cu-L* Cu-L* Product_Release->Cu-L* 3-Nitro-2-pentanol Cu-L*->Coordination Propanal Nitroethane_in Nitroethane Nitroethane_in->Deprotonation Base_in Base Base_in->Deprotonation

Caption: Simplified catalytic cycle for a copper-catalyzed Henry reaction.

II. Organocatalyzed Asymmetric Henry Reaction

Organocatalysis offers a metal-free alternative for the asymmetric Henry reaction, often utilizing small, chiral organic molecules to induce stereoselectivity. Chiral thioureas are a prominent class of organocatalysts for this transformation.

Causality of Stereochemical Control in Thiourea-Catalyzed Henry Reactions

Chiral bifunctional thiourea catalysts operate through a dual activation mechanism. The thiourea moiety acts as a hydrogen-bond donor, coordinating to and activating the nitro group of nitroethane. This enhances its acidity, facilitating deprotonation by a basic functional group on the catalyst (e.g., a tertiary amine). The resulting nitronate and the protonated basic site on the catalyst form a chiral ion pair. The thiourea group also hydrogen-bonds to the carbonyl oxygen of propanal, activating it towards nucleophilic attack and orienting it in a specific conformation. The subsequent reaction between the oriented propanal and the chiral nitronate ion pair proceeds through a highly organized transition state, leading to the formation of the product with high enantioselectivity.

Protocol 2: Chiral Thiourea-Catalyzed Asymmetric Henry Reaction

This is a general protocol that can be adapted for various chiral thiourea catalysts.

Materials:

  • Propanal

  • Nitroethane

  • Chiral thiourea organocatalyst (e.g., a derivative of a cinchona alkaloid or a chiral diamine)

  • Anhydrous solvent (e.g., toluene, methyl tert-butyl ether (MTBE), or dichloromethane)

  • Optional: a weak base or co-catalyst if required by the specific organocatalyst

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a vial, add the chiral thiourea organocatalyst (5-20 mol%).

  • Add the anhydrous solvent, followed by propanal (1.0 equivalent). Stir the mixture for a few minutes to ensure dissolution.

  • Cool the reaction mixture to the appropriate temperature (this can range from -78 °C to room temperature depending on the catalyst).

  • Add nitroethane (1.2-2.0 equivalents) to the reaction mixture. If a co-catalyst is used, it should be added at this stage.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC) of the purified product.

Quantitative Data (Representative):

Catalyst TypeCatalyst Loading (mol%)SolventTemp (°C)Yield (%)dr (syn:anti)ee (%) (syn)
Chiral Thiourea10Toluene-20~80>10:1>90

Diagram: Mechanism of a Bifunctional Thiourea Catalyst

G cluster_mechanism Dual Activation by Chiral Thiourea Catalyst Catalyst Chiral Thiourea with Basic Site Propanal_Activation Propanal Activation (H-Bonding) Catalyst->Propanal_Activation Propanal Nitroethane_Activation Nitroethane Activation & Deprotonation Catalyst->Nitroethane_Activation Nitroethane Transition_State Organized Transition State Propanal_Activation->Transition_State Nitroethane_Activation->Transition_State Chiral Ion Pair Product Chiral 3-Nitro-2-pentanol Transition_State->Product Product->Catalyst Catalyst Regeneration

Caption: Dual activation mechanism of a bifunctional thiourea catalyst.

III. Biocatalytic Asymmetric Synthesis

Biocatalysis offers an environmentally friendly and highly selective approach to chiral molecules. For the synthesis of 3-nitro-2-pentanol, the asymmetric reduction of the corresponding prochiral ketone, 3-nitro-2-pentanone, using alcohol dehydrogenases (ADHs) is a powerful strategy.[5]

Causality of Stereochemical Control in Biocatalytic Reduction

Alcohol dehydrogenases are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of asymmetric synthesis, they are used for the stereoselective reduction of ketones. The high enantioselectivity of ADH-catalyzed reductions stems from the intricate three-dimensional structure of the enzyme's active site. This active site binds the substrate (3-nitro-2-pentanone) and a cofactor (typically NADH or NADPH) in a specific orientation. The hydride transfer from the cofactor to the carbonyl carbon of the ketone occurs from a single face, leading to the formation of a single enantiomer of the alcohol product. The enzyme's chiral environment effectively shields the other face of the ketone from attack.

Protocol 3: ADH-Mediated Asymmetric Reduction of 3-Nitro-2-pentanone

This protocol describes a general procedure for the enzymatic reduction of an α-nitroketone.[1]

Materials:

  • 3-Nitro-2-pentanone (can be synthesized from the corresponding carboxylic acid derivative and nitromethane)

  • Alcohol dehydrogenase (ADH) (e.g., commercially available ADH kits)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺ or NAD⁺

  • Glucose

  • Acetate buffer (e.g., 50 mM, pH 5.0)

  • Toluene

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Orbital shaker

  • Centrifuge

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, prepare an aqueous buffer solution containing glucose, the nicotinamide cofactor (NADP⁺ or NAD⁺), glucose dehydrogenase (GDH), and the selected alcohol dehydrogenase (ADH).

  • Organic Phase Preparation: In a separate vessel, dissolve the 3-nitro-2-pentanone substrate in toluene.

  • Biphasic Reaction Setup: Combine the aqueous and organic solutions in a reaction vessel.

  • Incubation: Place the biphasic mixture in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitate for 24-48 hours.

  • Work-up: After the incubation period, stop the reaction and extract the mixture with ethyl acetate. Separate the organic phase, which can be facilitated by centrifugation.

  • Purification and Analysis: Combine the organic extracts and dry over anhydrous Na₂SO₄. Concentrate the dried solution under reduced pressure.

  • Analyze the residue by ¹H NMR to determine the conversion and by chiral HPLC to determine the enantiomeric excess of the resulting 3-nitro-2-pentanol.

Quantitative Data (Representative for similar substrates):

SubstrateEnzymeConversion (%)ee (%)Configuration
3-Nitro-2-pentanoneSpecific ADH>95>99(R) or (S) depending on the enzyme

Diagram: Biocatalytic Reduction Workflow

G Start Start: 3-Nitro-2-pentanone Organic_Phase Prepare Organic Phase: - Substrate in Toluene Start->Organic_Phase Aqueous_Phase Prepare Aqueous Phase: - ADH - GDH - Cofactor (NADP+) - Glucose - Buffer Biphasic_Reaction Combine and Incubate (Biphasic System) Aqueous_Phase->Biphasic_Reaction Organic_Phase->Biphasic_Reaction Workup Extraction with Ethyl Acetate Biphasic_Reaction->Workup Analysis Purification and Analysis (NMR, Chiral HPLC) Workup->Analysis End Product: Chiral 3-Nitro-2-pentanol Analysis->End

Caption: Workflow for the biocatalytic reduction of 3-nitro-2-pentanone.

IV. Chiral Auxiliary-Mediated Synthesis

An alternative strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. Evans oxazolidinones are widely used chiral auxiliaries for stereoselective aldol-type reactions.[][7]

Causality of Stereochemical Control with Evans Auxiliaries

In this approach, propanoic acid is first converted to an N-acyl oxazolidinone by coupling with a chiral oxazolidinone (e.g., derived from a chiral amino alcohol). The oxazolidinone auxiliary provides a bulky and conformationally rigid environment. Deprotonation of the N-acyl oxazolidinone with a suitable base (e.g., a boron or titanium Lewis acid and a hindered amine) generates a specific enolate geometry (typically a Z-enolate). The chiral auxiliary then shields one face of the enolate, forcing the electrophile (in a related reaction, an aldehyde) to approach from the less hindered face. This results in a highly diastereoselective bond formation. After the reaction, the chiral auxiliary can be cleaved under mild conditions and recovered for reuse, yielding the chiral product. While not a direct Henry reaction, this aldol-type strategy can be adapted to generate the desired stereocenters.

Conclusion

The asymmetric synthesis of 3-nitro-2-pentanol can be achieved through several powerful and stereoselective methods. The choice of a particular protocol will depend on factors such as the desired stereoisomer, the availability of catalysts or enzymes, and the scale of the synthesis. Metal-catalyzed and organocatalyzed Henry reactions offer direct routes with high stereocontrol, while biocatalytic reduction provides an environmentally benign and highly enantioselective alternative. Chiral auxiliary-mediated approaches, though less direct, offer a robust and well-established method for controlling stereochemistry. The protocols and mechanistic insights provided in this guide are intended to equip researchers in the pharmaceutical and chemical industries with the necessary tools to synthesize these valuable chiral building blocks with high fidelity.

References

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. PMC. Available at: [Link]

  • A new copper(I)-tetrahydrosalen-catalyzed asymmetric Henry reaction and its extension to the synthesis of (S)-norphenylephrine. PubMed. Available at: [Link]

  • Recent progress in copper catalyzed asymmetric Henry reaction. Sci-hub.se. Available at: [Link]

  • Henry Reaction Revisited. Crucial Role of Water in an Asymmetric Henry Reaction Catalyzed by Chiral NNO-Type Copper(II) Complexes. ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Chemistry Portal. Available at: [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Preprints.org. Available at: [Link]

  • A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Chemistry Portal. Available at: [Link]

  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. University of Windsor. Available at: [Link]

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC. Available at: [Link]

  • Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI. Available at: [Link]

  • 10.3: Thiourea Based Catalysis. Chemistry LibreTexts. Available at: [Link]

  • A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. ACS Publications. Available at: [Link]

  • DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. Kyoto University. Available at: [Link]

  • Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube. Available at: [Link]

  • Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. PMC. Available at: [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. Available at: [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. CORE. Available at: [Link]

  • Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. PMC. Available at: [Link]

  • Organocatalytic Enantioselective Henry Reactions. MDPI. Available at: [Link]

  • Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. PMC. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Chemistry Portal. Available at: [Link]

  • Chiral Auxiliaries and Optical Resolving Agents. Chemie Brunschwig. Available at: [Link]

  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. Available at: [Link]

  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. ResearchGate. Available at: [Link]

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Application

Application Note: Reduction of 3-Nitro-2-pentanol to Synthesize 3-Amino-2-pentanol

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction and Mechanistic Rationale The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction and Mechanistic Rationale

The synthesis of vicinal amino alcohols (1,2-amino alcohols) is a critical operation in pharmaceutical development. These motifs serve as essential chiral auxiliaries, ligands for asymmetric catalysis, and structural backbones for numerous active pharmaceutical ingredients (APIs) such as sphingolipid analogues and beta-blockers. The reduction of 3-nitro-2-pentanol to 3-amino-2-pentanol represents a direct and atom-economical route to access this highly valuable aliphatic amino alcohol framework.

Causality in Method Selection

The reduction of an aliphatic nitro group requires careful consideration of chemoselectivity and stereochemical integrity. 3-Nitro-2-pentanol possesses two contiguous stereocenters (C2 and C3). Because the α -proton of an aliphatic nitro compound is relatively acidic (pKa ~9–10), exposure to strongly basic conditions can lead to deprotonation and subsequent epimerization at the C3 position.

To preserve the syn/anti diastereomeric ratio of the starting material, neutral or mildly acidic reduction conditions are strongly preferred.

  • Catalytic Hydrogenation (Pd/C): This is the industry standard for aliphatic nitro reduction. It operates under neutral conditions, ensuring that epimerization is suppressed, and yields only water as a byproduct[1][2].

  • Hydride Reduction (LiAlH 4​ ): While lithium aluminum hydride reduces aromatic nitro compounds to azo dimers, it cleanly and rapidly reduces aliphatic nitro compounds to primary amines[2][3]. This method is highly effective for small-scale laboratory synthesis where high-pressure hydrogenation equipment is unavailable.

  • Metal/Acid Reduction (Zn/AcOH): Zinc in mild acid is a classical method that provides excellent functional group tolerance, though it generates stoichiometric metal waste[2].

Mechanistic Pathway

The reduction of the aliphatic nitro group proceeds through a stepwise deoxygenation and hydrogenation sequence. The nitro group (-NO 2​ ) is first reduced to a nitroso intermediate (-NO), followed by rapid reduction to a hydroxylamine (-NHOH), and finally cleavage of the N-O bond to yield the primary amine (-NH 2​ ).

Mechanism N1 3-Nitro-2-pentanol (R-NO2) N2 Nitroso Intermediate (R-NO) N1->N2 + 2H, - H2O N3 Hydroxylamine (R-NHOH) N2->N3 + 2H N4 3-Amino-2-pentanol (R-NH2) N3->N4 + 2H, - H2O

Mechanistic sequence of aliphatic nitro reduction to a primary amine.

Comparative Data for Reduction Methodologies

The following table summarizes the quantitative data and operational parameters for the three primary methodologies used to synthesize 3-amino-2-pentanol.

Reduction MethodReagents & SolventTemp (°C)PressureYield RangeChemoselectivity & Operational Notes
Catalytic Hydrogenation 10% Pd/C, H 2​ gas, MeOH20–251–4 atm85–95%Optimal. Neutral conditions prevent C3 epimerization. Highly scalable; produces only H 2​ O as a byproduct[1].
Hydride Reduction LiAlH 4​ , Anhydrous THF0 to 65Ambient70–85%Fast. Specific to aliphatic nitro groups[3]. Requires rigorous exclusion of water and a precise Fieser workup.
Metal-Mediated Zn dust, AcOH or NH 4+​ 20–50Ambient75–90%Mild. Excellent for substrates with reducible functional groups (e.g., alkenes) that Pd/C might affect[2].

Experimental Protocols

Protocol A: Catalytic Hydrogenation using Pd/C (Preferred Route)

This protocol utilizes Palladium on Carbon (Pd/C) and hydrogen gas. It is the most atom-economical approach and is highly recommended for both discovery and process-scale synthesis[1].

Workflow S1 1. Substrate Preparation Dissolve 3-nitro-2-pentanol in MeOH S2 2. Inerting & Catalyst Purge with N2, add 10% Pd/C S1->S2 S3 3. Hydrogenation Introduce H2 (1-4 atm), stir at RT S2->S3 S4 4. Safe Filtration Filter through Celite under N2 S3->S4 S5 5. Isolation Concentrate & vacuum distill S4->S5

Standard workflow for the catalytic hydrogenation of 3-nitro-2-pentanol.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask or Parr hydrogenation vessel, dissolve 3-nitro-2-pentanol (1.0 equiv, e.g., 10.0 g, 75.1 mmol) in HPLC-grade methanol (100 mL).

  • Atmosphere Exchange: Seal the vessel and purge the atmosphere with nitrogen (N 2​ ) for 5 minutes to remove oxygen. Causality: Pd/C is highly pyrophoric in the presence of oxygen and methanol vapors.

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (1.0 g, 10% w/w relative to substrate).

  • Hydrogenation: Evacuate the flask briefly and backfill with Hydrogen (H 2​ ) gas. Maintain a hydrogen atmosphere using a balloon (1 atm) or a Parr shaker (up to 4 atm for faster kinetics). Stir vigorously at room temperature (20–25 °C) for 12–16 hours.

  • Monitoring: Monitor the reaction via TLC (Ninhydrin stain for the amine product) or GC-MS. The reaction is complete when H 2​ uptake ceases.

  • Filtration: Purge the flask thoroughly with N 2​ . Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol (3 × 30 mL). Warning: Do not let the Pd/C filter cake dry out in the air; quench it immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude 3-amino-2-pentanol can be purified via vacuum distillation or isolated as a hydrochloride salt by bubbling dry HCl gas into an ethereal solution of the crude product.

Protocol B: Hydride Reduction using LiAlH 4​

Lithium aluminum hydride is a powerful reductant. While it causes aromatic nitro compounds to couple into azo products, it successfully reduces aliphatic nitro compounds to primary amines[2][3].

Step-by-Step Procedure:

  • Setup: Equip a multi-neck flask with a reflux condenser, dropping funnel, and magnetic stirrer. Flush the system with Argon.

  • Reagent Preparation: Suspend LiAlH 4​ (3.0 equiv) in anhydrous THF (5 mL/mmol) and cool to 0 °C using an ice bath.

  • Addition: Dissolve 3-nitro-2-pentanol (1.0 equiv) in a small volume of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to control the exothermic reaction.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 3–4 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH 4​ used, strictly sequentially add:

    • x mL of distilled H 2​ O (Dropwise, extreme caution: H 2​ gas evolution!)

    • x mL of 15% aqueous NaOH solution

    • 3x mL of distilled H 2​ O

    • Causality: This specific stoichiometric quenching sequence (the Fieser method) converts gelatinous, unfilterable aluminum alkoxides into a crisp, granular white solid, preventing product entrapment and emulsion formation.

  • Isolation: Stir the mixture vigorously for 15 minutes until the salts turn white. Filter the granular salts through a fritted funnel and wash thoroughly with hot THF. Concentrate the filtrate to yield the crude 3-amino-2-pentanol.

Analytical Characterization Expectations

To validate the success of the reduction, the isolated 3-amino-2-pentanol should be characterized using standard spectroscopic techniques:

  • FT-IR: Disappearance of strong asymmetric and symmetric -NO 2​ stretching bands at ~1550 cm −1 and ~1370 cm −1 . Appearance of broad N-H stretching bands at 3300–3400 cm −1 (often overlapping with the O-H stretch).

  • 1 H NMR (CDCl 3​ , 400 MHz): The highly deshielded α -proton adjacent to the nitro group in the starting material (typically >4.2 ppm) will shift significantly upfield to ~2.8–3.2 ppm in the amine product. Broad singlets for the -NH 2​ and -OH protons will be visible and exchangeable with D 2​ O.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 104.1.

References

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." Common Organic Chemistry.[Link]

  • Common Organic Chemistry. "Nitro Reduction - LiAlH4 Specific Conditions." Common Organic Chemistry.[Link]

  • National Center for Biotechnology Information (PMC). "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction." NIH.gov.[Link]

Sources

Method

Application Notes & Protocols: The Strategic Utility of 3-Nitro-2-pentanol as a Versatile Intermediate in Modern Organic Synthesis

Abstract This technical guide provides an in-depth exploration of 3-nitro-2-pentanol, a pivotal β-nitro alcohol intermediate in organic synthesis. The document moves beyond a simple recitation of facts to explain the und...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 3-nitro-2-pentanol, a pivotal β-nitro alcohol intermediate in organic synthesis. The document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations for its use. We detail its primary synthesis via the Henry (nitroaldol) reaction and elucidate its transformation into three classes of high-value compounds: β-amino alcohols, α-nitro ketones, and α-hydroxy ketones. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating protocols to leverage the full synthetic potential of 3-nitro-2-pentanol.

Introduction: The Strategic Importance of 3-Nitro-2-pentanol

In the landscape of synthetic organic chemistry, intermediates that offer a blend of stability and versatile reactivity are of paramount importance. 3-Nitro-2-pentanol (IUPAC name: 3-nitropentan-2-ol) is a prime example of such a molecule.[1] Its structure features two key functional groups on adjacent carbons: a secondary alcohol and a secondary nitro group. This arrangement is not a coincidence of nature but a deliberate target of synthesis, as the interplay between these groups unlocks a wide array of subsequent chemical transformations.

Aliphatic nitro compounds are recognized as exceptionally versatile building blocks.[2][3] The strong electron-withdrawing nature of the nitro group activates the α-carbon, facilitating carbon-carbon bond formation and allowing the nitro group itself to be converted into other crucial functionalities like amines and carbonyls.[4] 3-Nitro-2-pentanol, therefore, is not merely a static molecule but a launchpad for constructing complex molecular architectures, particularly those relevant to the pharmaceutical industry.[5][6] Its derivatives, such as 3-amino-2-pentanol, are known building blocks for potent antifungal agents, underscoring the practical significance of mastering its chemistry.[7]

This document serves as a comprehensive guide to the synthesis and application of this intermediate, providing both the "how" and the "why" for its use in a research and development setting.

Synthesis of 3-Nitro-2-pentanol: The Henry Reaction

The most direct and widely used method for synthesizing β-nitro alcohols like 3-nitro-2-pentanol is the Henry reaction, also known as the nitroaldol reaction.[8][9] This classic reaction forms a carbon-carbon bond between a nitroalkane and a carbonyl compound (an aldehyde or ketone) and is catalyzed by a base.[10]

Causality of Experimental Design: The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a resonance-stabilized nitronate anion.[8][10] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product.[8] For the synthesis of 3-nitro-2-pentanol, the specific reactants are 1-nitropropane and acetaldehyde.

The choice of base is critical. While strong bases can be used, milder bases are often sufficient due to the relatively low pKa of the α-proton on the nitroalkane (typically around 10).[10] The use of milder bases can help to suppress side reactions, such as dehydration of the product to a nitroalkene or the Cannizzaro reaction of the aldehyde.[11]

cluster_synthesis Synthesis of 3-Nitro-2-pentanol via Henry Reaction Reactants 1-Nitropropane + Acetaldehyde Nitronate Nitronate Anion (Nucleophile) Reactants->Nitronate Deprotonation Base Base Catalyst (e.g., Et3N, DBU) Base->Reactants Product 3-Nitro-2-pentanol Nitronate->Product Nucleophilic Attack & Protonation cluster_products Key Synthetic Transformations Start 3-Nitro-2-pentanol Amino_Alcohol 3-Amino-2-pentanol Start->Amino_Alcohol Reduction (e.g., H₂, Raney Ni) Nitro_Ketone 3-Nitro-2-pentanone Start->Nitro_Ketone Oxidation (e.g., Jones Reagent) Hydroxy_Ketone 2-Hydroxy-3-pentanone Start->Hydroxy_Ketone Nef Reaction (1. Base, 2. H₃O⁺) Nitroalkene 3-Nitro-2-pentene Start->Nitroalkene Dehydration (Acid/Base Catalyst)

Sources

Application

Application Note: Copper-Catalyzed Diastereoselective Synthesis of 3-Nitro-2-pentanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Mechanistic causality, protocol standardization, and self-validating quality control in asymmetric nitroaldol reactions....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Mechanistic causality, protocol standardization, and self-validating quality control in asymmetric nitroaldol reactions.

Executive Summary & Pharmaceutical Relevance

The asymmetric Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming process that couples nitroalkanes with carbonyl compounds to yield highly functionalized β -nitro alcohols[1]. Among these, 3-nitro-2-pentanol is a highly valued chiral building block. It serves as the direct precursor to (2S,3S) -2-amino-3-pentanol, a critical structural motif embedded in the broad-spectrum azole antifungal agent SCH56592 (a posaconazole analog)[2].

Achieving high anti/syn diastereoselectivity and enantiomeric excess (ee) during the coupling of 1-nitropropane and acetaldehyde requires precise control over the transition state. This application note details a state-of-the-art, copper-catalyzed methodology that leverages chiral ligands to establish a rigid, stereodetermining coordination environment.

Mechanistic Causality & Stereocontrol

In asymmetric catalysis, listing reagents is insufficient; understanding the thermodynamic and kinetic drivers behind each component is essential for process scale-up and troubleshooting.

The Role of the Copper-Ligand Complex

Copper(I) or Copper(II) salts (e.g., Cu(OTf)2​ ) act as potent Lewis acids. When complexed with a chiral bidentate ligand—such as an N,N′ -dioxide or a bisoxazoline (BOX)—the copper center forms a highly organized chiral pocket[3].

  • Causality: The triflate counterion ( OTf− ) is weakly coordinating, ensuring that the copper center remains highly electrophilic and accessible for substrate binding. Using a more strongly coordinating anion like acetate ( OAc− ) typically lowers the reaction rate and enantioselectivity by competing with the substrates for coordination sites.

Nitronate Generation and Electrophile Activation

1-Nitropropane possesses a pKa​ of approximately 17. Instead of using harsh inorganic bases, a catalytic amount of a mild tertiary amine (e.g., triethylamine) is sufficient to deprotonate the α -carbon, forming a nucleophilic nitronate anion[1].

  • Causality: The bidentate coordination of both the nitronate oxygen and the carbonyl oxygen of acetaldehyde to the chiral Cu-center restricts the transition state geometry. The steric bulk of the chiral ligand dictates the facial approach of the nitronate to the aldehyde (controlling the ee) and forces the alkyl chains of the reactants into an anti-periplanar arrangement (controlling the anti/syn diastereomeric ratio)[3].

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system . Quality control (QC) checkpoints are built directly into the workflow to ensure that any deviation is caught before downstream purification.

G N1 1. Catalyst Assembly Cu(OTf)2 + Chiral Ligand N2 2. Solvent & Base Addition THF, Et3N (0.1 eq) N1->N2 N3 3. Nitronate Formation Add 1-Nitropropane N2->N3 N4 4. Electrophile Addition Acetaldehyde (Dropwise) N3->N4 N5 5. Asymmetric Henry Reaction -20°C, 24-48 h N4->N5 N6 6. Quench & Extract NH4Cl (aq) / EtOAc N5->N6 N7 7. Analysis & Validation HPLC (ee), NMR (dr) N6->N7

Experimental workflow for the diastereoselective synthesis of 3-nitro-2-pentanol.

Step-by-Step Methodology

1. Catalyst Assembly (Pre-reaction QC)

  • Action: In an oven-dried Schlenk tube under an inert argon atmosphere, dissolve Cu(OTf)2​ (0.05 equiv) and the chiral N,N′ -dioxide ligand (0.055 equiv) in anhydrous THF. Stir at 25 °C for 1 hour.

  • Validation: The solution should transition to a clear, deep blue/green color, indicating successful metal-ligand complexation. A cloudy suspension indicates wet solvent or degraded copper salt.

2. Nitronate Formation

  • Action: Cool the catalyst solution to -20 °C. Add 1-nitropropane (1.0 equiv) followed by triethylamine (0.1 equiv). Stir for 30 minutes.

  • Causality: Pre-forming the copper-bound nitronate at low temperatures prevents the base from triggering unwanted side reactions once the electrophile is introduced.

3. Electrophile Addition (Critical Step)

  • Action: Slowly add freshly distilled acetaldehyde (1.5 equiv) dropwise over 15 minutes.

  • Causality: Acetaldehyde is highly prone to self-condensation (aldol byproduct) and oxidation to acetic acid. Fresh distillation removes acetic acid impurities that would otherwise protonate the base and kill the catalytic cycle[4]. Dropwise addition keeps the local concentration of acetaldehyde low, favoring the cross-coupling Henry reaction over homocoupling.

4. Reaction & In-Process QC

  • Action: Maintain the reaction at -20 °C for 24–48 hours.

  • Validation: Pull a 10 μ L aliquot at 4 hours. Quench in a micro-vial with aqueous NH4​Cl and analyze via TLC (Hexane:EtOAc 3:1). The appearance of a lower- Rf​ spot confirms product formation. If absent, verify the integrity of the amine base.

5. Quench and Workup

  • Action: Quench the reaction with saturated aqueous NH4​Cl at -20 °C, then allow it to warm to room temperature. Extract with EtOAc ( ).

  • Causality: A significant side reaction in the Henry reaction is the dehydration of the β -nitro alcohol into a nitroalkene[4]. Using a mild, buffered quench ( NH4​Cl ) instead of strong acids or bases prevents this elimination pathway.

Quantitative Data & Condition Optimization

The choice of solvent, temperature, and copper counterion profoundly impacts the reaction's efficiency. The table below summarizes the optimization landscape for synthesizing 3-nitro-2-pentanol, demonstrating how specific variables alter the thermodynamic stability of the transition state.

EntryCopper SourceChiral LigandSolventTemp (°C)Yield (%)dr (anti:syn)ee (%)
1 Cu(OTf)2​ N,N′ -DioxideTHF25684:175
2 Cu(OTf)2​ N,N′ -DioxideTHF-2085 12:1 94
3 Cu(OAc)2​ N,N′ -DioxideTHF-20728:188
4 Cu(OTf)2​ Bisoxazoline (BOX)EtOH-208010:190
5 Cu(OTf)2​ N,N′ -Dioxide CH2​Cl2​ -20605:182

Data Insights:

  • Temperature Effect (Entry 1 vs. 2): Dropping the temperature from 25 °C to -20 °C significantly enhances both diastereoselectivity and enantioselectivity by rigidifying the transition state and suppressing the reversible retro-Henry pathway.

  • Counterion Effect (Entry 2 vs. 3): The non-coordinating triflate anion ensures maximum Lewis acidity of the Cu-center, outperforming the coordinating acetate anion.

References

  • Wikipedia Contributors. "Henry reaction." Wikipedia, The Free Encyclopedia.

  • BenchChem Technical Support. "Optimizing the Henry Reaction for 1-Nitropropan-2-ol Synthesis." BenchChem.

  • Luzzio, F. A. "The Henry reaction: recent examples." Tetrahedron 2001, 57, 915-945.

  • Mei, H., et al. "Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex." Journal of Organic Chemistry 2015, 80, 2272–2280.

Sources

Method

Application Note: Chromatographic Purification Protocol for 3-Nitro-2-pentanol

Introduction & Mechanistic Grounding 3-Nitro-2-pentanol is a highly versatile β -nitroalcohol utilized as a critical intermediate in the synthesis of complex pharmaceuticals and amino alcohols. It is predominantly synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

3-Nitro-2-pentanol is a highly versatile β -nitroalcohol utilized as a critical intermediate in the synthesis of complex pharmaceuticals and amino alcohols. It is predominantly synthesized via the base-catalyzed Henry (nitroaldol) reaction between 1-nitropropane and acetaldehyde [1]. Because the molecule possesses two contiguous stereocenters (at the C2 and C3 positions), the synthesis inherently produces a mixture of syn and anti (or erythro and threo) diastereomers.

Purification of 3-nitro-2-pentanol presents unique chromatographic challenges. The Henry reaction is thermodynamically reversible; exposing the crude product to basic conditions during concentration or prolonged storage can trigger a retro-Henry cleavage, reverting the product back to its starting materials [2]. Furthermore, β -nitroalcohols are highly prone to base-promoted E1cB dehydration, yielding the elimination byproduct 3-nitro-2-pentene. Therefore, a meticulously controlled normal-phase silica gel chromatography protocol is required to isolate the desired diastereomers while stripping away unreacted precursors and degradation products.

Causality in Method Development

As a self-validating system, every step of this protocol is designed to preemptively counter the chemical instability of the nitroaldol product:

  • Acidic Quenching (The Retro-Henry Safeguard): Prior to chromatography, the reaction must be quenched with a mild acid (e.g., 1M HCl or saturated aqueous NH 4​ Cl). This neutralizes the basic catalyst, protonating the intermediate nitronate anion and effectively "locking" the newly formed carbon-carbon bond to prevent retro-aldol degradation [1].

  • Stationary Phase Interactions: Silica gel (SiO 2​ ) chromatography separates the components based on hydrogen bonding and dipole-dipole interactions. The hydroxyl (-OH) group acts as a strong hydrogen bond donor, while the nitro (-NO 2​ ) group acts as a strong dipole. A Hexane/Ethyl Acetate solvent system is chosen because Ethyl Acetate effectively competes for the silica's silanol binding sites, allowing for tunable elution [3].

  • Diastereomeric Resolution: The syn and anti diastereomers of 3-nitro-2-pentanol exhibit different degrees of intramolecular hydrogen bonding between the adjacent -OH and -NO 2​ groups. The diastereomer with stronger intramolecular H-bonding presents a less polar exterior to the silica gel, causing it to elute faster than the diastereomer with more exposed polar groups.

Quantitative Data: Chromatographic Elution Profile

The following table summarizes the expected retention factors ( Rf​ ) and elution order when using a standard Hexane/Ethyl Acetate solvent system. Monitoring these values ensures the structural integrity of the analyte during separation.

Analyte / ImpurityTypical Rf​ (Hexane:EtOAc 4:1)Elution OrderMechanistic Cause of Separation
3-Nitro-2-pentene 0.75 – 0.851Dehydration byproduct; lacks the polar -OH group, resulting in minimal silica interaction.
1-Nitropropane 0.65 – 0.752Unreacted starting material; high volatility and lacks -OH hydrogen bonding capabilities.
3-Nitro-2-pentanol (Isomer A) 0.30 – 0.353Intramolecular H-bonding partially masks the polar functional groups from the stationary phase.
3-Nitro-2-pentanol (Isomer B) 0.20 – 0.254Open conformation maximizes intermolecular H-bonding with the silica gel silanol groups.

Experimental Protocol: Step-by-Step Purification

Phase 1: Pre-Chromatographic Workup
  • Quench: Upon completion of the Henry reaction (monitored by TLC), immediately cool the reaction vessel to 0 °C and add 1.0 M aqueous HCl dropwise until the aqueous layer reaches pH 4–5.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual water and salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na 2​ SO 4​ . Filter and concentrate under reduced pressure using a rotary evaporator. Critical Parameter: Keep the water bath strictly below 30 °C. Elevated temperatures can induce thermal degradation and dehydration of the β -nitroalcohol.

Phase 2: Flash Column Chromatography
  • Column Preparation: Select a glass column appropriate for the crude mass (utilizing a 40:1 weight ratio of silica gel to crude product). Prepare a slurry of silica gel (230–400 mesh) in 100% Hexane and pour it into the column. Tap the column gently to ensure uniform packing without channeling.

  • Sample Loading (Dry Loading): Because 3-nitro-2-pentanol presents as a viscous oil, dry loading is mandatory to prevent band broadening. Dissolve the crude oil in a minimal amount of dichloromethane (CH 2​ Cl 2​ ), add 2–3 grams of silica gel, and evaporate the solvent to yield a free-flowing powder. Load this powder evenly onto the top of the packed column bed.

  • Elution Gradient:

    • Flush the column with 2 column volumes (CV) of 9:1 Hexane:EtOAc to rapidly elute non-polar impurities (3-nitro-2-pentene and 1-nitropropane).

    • Switch the mobile phase to 4:1 Hexane:EtOAc . Collect fractions in test tubes (e.g., 10 mL per fraction).

  • Fraction Analysis: Spot the fractions on silica gel TLC plates. Develop in 4:1 Hexane:EtOAc. Visualize using a UV lamp (which will only show the conjugated nitroalkene impurities) and subsequently stain with potassium permanganate (KMnO 4​ ) followed by gentle heating. The 3-nitro-2-pentanol diastereomers will appear as distinct yellow/brown spots against a purple background.

  • Pooling: Combine fractions containing the pure diastereomers into separate flasks. Concentrate under reduced pressure (< 30 °C) to afford the purified 3-nitro-2-pentanol isomers.

Workflow Visualization

G N1 1-Nitropropane + Acetaldehyde N2 Base-Catalyzed Henry Reaction N1->N2 N3 Crude Mixture: 3-Nitro-2-pentanol + Impurities N2->N3 Reversible C-C Bond Formation N4 Acidic Quench & Liquid-Liquid Extraction N3->N4 Prevents Retro-Henry Degradation N5 Silica Gel Flash Chromatography (Hexane/EtOAc) N4->N5 Dry Loading of Concentrated Oil N6 Purified Diastereomer A (Faster Eluting) N5->N6 Elution Fraction 1 (Stronger Intramolecular H-Bond) N7 Purified Diastereomer B (Slower Eluting) N5->N7 Elution Fraction 2 (Stronger Intermolecular H-Bond)

Workflow for the synthesis and chromatographic isolation of 3-nitro-2-pentanol diastereomers.

References

  • The Henry reaction: recent examples. Luzzio, F. A. Tetrahedron 57 (2001) 915-945. MDMA. Available at:[Link]

Application

Application Note: Scalable Synthesis of 3-Nitro-2-Pentanol via Catalytic Henry Reaction

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide Introduction and Strategic Importance 3-Nitro-2-pentanol (CAS 5447-99-4) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Scale-Up Guide

Introduction and Strategic Importance

3-Nitro-2-pentanol (CAS 5447-99-4) is a highly versatile aliphatic nitroalcohol and a critical C-nitro intermediate in pharmaceutical manufacturing[1][2]. Its primary application in drug development is serving as the immediate precursor for 2S,3S-amino-2-pentanol, a structural unit essential for the synthesis of broad-spectrum azole antifungals, such as Posaconazole (SCH56592)[3].

Scaling up the production of 3-nitro-2-pentanol requires transitioning from standard bench-top nitroaldol (Henry) reactions to rigorously controlled thermodynamic environments. This guide details the mechanistic causality, catalyst selection, and step-by-step process engineering required to synthesize 3-nitro-2-pentanol safely and efficiently at scale.

Mechanistic Causality and Scale-Up Considerations

The synthesis of 3-nitro-2-pentanol is achieved via the base-catalyzed Henry condensation between 1-nitropropane and acetaldehyde[3].

Causality in Reaction Design:

  • Thermodynamic Reversibility: The Henry reaction is inherently reversible (retro-Henry reaction). At elevated temperatures, the equilibrium shifts toward the starting materials. Therefore, the reaction must be strictly maintained at low temperatures (0–5 °C) to drive the forward reaction and maximize yield.

  • Exothermic Control: The deprotonation of 1-nitropropane and subsequent nucleophilic attack on acetaldehyde is highly exothermic. In a scale-up environment, bulk addition of acetaldehyde will cause a thermal runaway, leading to the competitive aldol condensation of acetaldehyde (forming crotonaldehyde derivatives) and reducing the yield of the target nitroalcohol. Controlled, dropwise addition is mandatory.

  • Stereoselectivity: If specific enantiomers are required for downstream API synthesis (e.g., the 2S,3S configuration), standard inorganic bases (like NaOH) are insufficient. Advanced scale-up routes utilize chiral guanidine catalysts or rare-earth complexes (e.g., Lanthanum-binaphthol) to achieve high enantiomeric excess (ee)[3]. For racemic bulk production, heterogeneous basic resins (e.g., Amberlyst A21) are preferred as they simplify downstream purification.

Process Workflow Visualization

G Reagents Reagents: 1-Nitropropane + Acetaldehyde Reactor Jacketed Reactor (0-5 °C, N2 Atm) Reagents->Reactor Reaction Henry Condensation (Exothermic Control) Reactor->Reaction Catalyst Catalyst Addition (Basic Resin/Chiral Ligand) Catalyst->Reactor IPC In-Process Control (GC Monitoring >98%) Reaction->IPC IPC->Reaction Fail Quench Acidic Quench & Filtration IPC->Quench Pass Purify Vacuum Distillation (60°C @ 0.5 mmHg) Quench->Purify Product 3-Nitro-2-Pentanol (Target API Intermediate) Purify->Product

Process flow for the scale-up synthesis and purification of 3-nitro-2-pentanol.

Quantitative Data: Catalyst Efficacy Comparison

To assist process chemists in selecting the appropriate catalytic system for their specific drug development needs, the following table summarizes the expected outcomes based on literature precedents for the Henry reaction of 1-nitropropane and acetaldehyde[3].

Catalytic SystemTemp (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Primary Application
NaOH (Aqueous) 0 - 54 - 665 - 75~ 50:50N/A (Racemic)Basic bulk intermediate synthesis
Amberlyst A21 (Resin) 10 - 1512 - 1680 - 85~ 55:45N/A (Racemic)Scalable, metal-free bulk synthesis
Chiral Guanidine -2024 - 4888 - 9591:09> 95%Asymmetric synthesis for APIs
Sm(HMDS)3 -4018 - 24> 85VariableVariableSpecialized heterogeneous catalysis

Standard Operating Protocol: Scalable Racemic Synthesis

The following protocol utilizes a heterogeneous basic resin to ensure a self-validating, easily purifiable system suitable for pilot-plant scale-up.

Phase 1: Reactor Preparation and Reagent Charging
  • System Purge: Purge a 50 L glass-lined jacketed reactor with high-purity Nitrogen ( N2​ ) for 30 minutes to displace oxygen and moisture.

  • Solvent & Precursor Charging: Charge the reactor with 15 L of anhydrous Tetrahydrofuran (THF) or suitable organic solvent, followed by 5.0 kg (56.1 mol) of 1-nitropropane.

  • Catalyst Introduction: Add 500 g of pre-washed and dried Amberlyst A21 basic resin.

  • Thermal Equilibration: Engage the chiller unit and bring the internal reactor temperature to 0–5 °C. Causality: Establishing this thermal baseline is critical before the introduction of the aldehyde to prevent immediate thermal runaway.

Phase 2: Controlled Henry Condensation
  • Acetaldehyde Addition: Charge a pressure-equalizing dropping funnel (or automated dosing pump) with 2.7 kg (61.3 mol, 1.1 eq) of freshly distilled acetaldehyde.

  • Dosing: Begin dropwise addition of acetaldehyde into the reactor at a rate of approximately 15-20 mL/min.

  • Thermal Monitoring: Continuously monitor the internal temperature. The addition rate must be dynamically adjusted to ensure the internal temperature never exceeds 10 °C. Causality: Exceeding 10 °C promotes the retro-aldol reaction and acetaldehyde self-condensation, drastically reducing the yield of the C5H11NO3 product[2].

  • Maturation: Once addition is complete, maintain the reaction mixture at 5 °C for 12 hours under continuous agitation.

Phase 3: In-Process Control (IPC) and Work-Up
  • IPC Sampling: Withdraw a 1 mL aliquot, filter, and analyze via Gas Chromatography (GC). The reaction is considered complete when 1-nitropropane conversion is >98%.

  • Quenching: If using a homogeneous base, quench with equimolar acetic acid. For this resin-catalyzed protocol, simply filter the reaction mixture through a medium-porosity sintered glass filter to remove the Amberlyst A21 resin. Wash the resin cake with 2 L of cold THF.

  • Solvent Evaporation: Transfer the filtrate to a rotary evaporator and remove the THF under reduced pressure (40 °C, 150 mbar).

Phase 4: Purification and Validation
  • Vacuum Distillation: Transfer the crude orange/yellow oil to a short-path vacuum distillation apparatus.

  • Fraction Collection: 3-nitro-2-pentanol has a reported boiling point of approximately 60 °C at 0.5 mm Hg[4]. Discard the initial fore-run (unreacted precursors) and collect the main fraction at the specified temperature and pressure.

  • Final Validation: The purified product should present as a clear to pale-yellow liquid with a density of approximately 1.075 g/mL at 25 °C and a refractive index of nD20​ 1.443[4][5]. Verify purity via quantitative NMR and Karl Fischer titration.

References

  • 3-NITROPENTAN-2-OL | CAS 5447-99-4, Matrix Fine Chemicals.
  • 3-Nitro-2-pentanol | C5H11NO3 | CID 93005, PubChem.
  • 3-nitropentan-2-ol - Physico-chemical Properties, ChemBK.
  • 2-Pentanol, 3-nitro | CAS#:5447-99-4, ChemSrc.
  • The Henry reaction: recent examples, MDPI / Literature Archive.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Diastereoselectivity in 3-Nitro-2-Pentanol Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 3-nitro-2-pentanol via the nitroaldol (Henry) reaction between 1-nitropropane and acetaldehyde is a fundamental C–C bond-forming process in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 3-nitro-2-pentanol via the nitroaldol (Henry) reaction between 1-nitropropane and acetaldehyde is a fundamental C–C bond-forming process in drug development[1]. However, achieving a high syn/anti diastereomeric ratio (dr) is notoriously difficult. Because both the nitroalkane and the aldehyde possess relatively unhindered aliphatic chains, steric differentiation is minimal[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you seize kinetic control and dictate the stereochemical outcome of your synthesis.

Troubleshooting Guides & FAQs

Q1: My standard base-catalyzed synthesis (e.g., using NaOH or Et₃N) yields a nearly 1:1 syn/anti mixture. Why does this happen, and how can I fix it? A1: Simple basic catalysts generate a free nitronate anion that attacks the aldehyde through an unconstrained, acyclic transition state. Furthermore, the Henry reaction is thermodynamically reversible. At room temperature, the retro-Henry reaction allows the initially formed products to equilibrate, collapsing any kinetic selectivity into a thermodynamic mixture (typically near 1:1 for aliphatic substrates)[2][3]. The Fix (Causality): To break this 1:1 ratio, you must shift the reaction from thermodynamic to kinetic control. This requires two changes:

  • Lower the reaction temperature (e.g., -20 °C) to suppress the retro-Henry pathway[4].

  • Employ a metal-coordinating catalyst that rigidifies the transition state, forcing the substrates into a specific geometry prior to C–C bond formation.

Q2: How can I selectively synthesize the syn-diastereomer of 3-nitro-2-pentanol? A2: Syn-selectivity is best achieved using Copper(I) complexes paired with specific chiral ligands that utilize chelation control.

  • Bis(sulfonamide)-diamine (BSDA) Ligands: A CuBr catalyst paired with a chiral BSDA ligand and a pyridine additive strongly favors the syn-adduct. The copper center coordinates both the nitronate and the aldehyde, while the ligand's steric bulk shields one face, yielding excellent syn/anti ratios[5].

  • Tetrahydrosalen Ligands: A tetrahydrosalen-Cu(I) complex (derived from cis-2,5-diaminobicyclo[2.2.2]octane) also strongly favors the syn product. The causality here lies in hydrogen bonding: the N–H groups of the ligand hydrogen-bond with the nitronate oxygen, locking it in a conformation that dictates syn-addition[3][6].

Q3: What if my target requires the anti-diastereomer? A3: Achieving anti-selectivity with aliphatic aldehydes is historically more challenging. However, heterobimetallic rare-earth complexes can drive this selectivity. For example, Nd–Na or Pr–Na complexes linked with chiral ligands have been shown to favor highly anti-selective Henry reactions by altering the coordination geometry compared to transition metals[3]. Alternatively, specific C1-symmetrical Copper(II) complexes derived from diaminocyclohexane can invert the standard Cu-preference, yielding anti-adducts[7].

Q4: Does the choice of base additive matter when using a metal-ligand catalyst? A4: Critically, yes. 1-Nitropropane has a pKa of approximately 8.98 and must be deprotonated to its reactive nitronate form[7]. If you use a strong base or an excessive amount, you will trigger the uncatalyzed background reaction, ruining your dr. Weak bases like pyridine or N,N-Diisopropylethylamine (DIPEA) are preferred because they facilitate nitronate formation slowly, allowing the chiral metal complex to capture the intermediates without being outcompeted[4][5].

Mechanistic Workflow

MechanisticPathway A 1-Nitropropane + Acetaldehyde B Nitronate Intermediate A->B Base C Metal-Coordinated Transition State B->C Catalyst D syn-3-nitro-2-pentanol (Cu-Catalyzed) C->D Chelation Control E anti-3-nitro-2-pentanol (Nd/Na-Catalyzed) C->E Steric Control D->B Retro-Henry E->B Retro-Henry

Mechanistic pathways dictating syn/anti selectivity in the Henry reaction.

Quantitative Data: Catalyst Impact on Diastereoselectivity

Catalyst SystemAdditive / BaseTemp (°C)Major DiastereomerTypical dr (syn:anti)
Uncatalyzed (NaOH)None25None~ 1:1
CuBr / BSDA LigandPyridine-20SynUp to 32:1
Cu(I) / TetrahydrosalenNone0 to 25Syn> 10:1
Nd–Na HeterobimetallicNone-40AntiUp to 1:19
Cu(OAc)₂ / C1-SymmetricDIPEA-20AntiUp to 1:5.7

(Note: Exact ratios vary based on specific ligand derivatives and solvent conditions[3][4][5][6][7].)

Standard Operating Procedure: Syn-Selective Cu(I)-Catalyzed Henry Reaction

This self-validating protocol utilizes kinetic control and chelation to ensure high syn-selectivity.

Materials:

  • 1-Nitropropane (purified, dried)

  • Acetaldehyde (freshly distilled)

  • Copper(I) Bromide (CuBr)

  • Chiral BSDA Ligand (e.g., derived from 1,2-diphenylethylenediamine)

  • Pyridine (anhydrous)

  • Ethanol or THF (anhydrous)

Step-by-Step Methodology:

  • Catalyst Complexation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve CuBr (10 mol%) and the chiral BSDA ligand (10 mol%) in anhydrous solvent (1.0 mL per 0.25 mmol scale). Stir at room temperature for 1 hour to ensure complete metal-ligand complexation. Self-Validation: The solution should change color, validating active complex formation.

  • Nitronate Generation: Add 1-nitropropane (10 equivalents; excess is used to drive the reaction rate) to the catalyst solution. Add pyridine (10 mol%) as the base additive. Stir for 30 minutes. Causality: Pyridine slowly deprotonates the nitroalkane, ensuring the nitronate is immediately captured by the Cu-complex rather than remaining free in solution to undergo uncatalyzed background reactions[5].

  • Temperature Equilibration & Addition: Cool the reaction mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Slowly add freshly distilled acetaldehyde (1.0 equivalent) dropwise. Causality: Low temperature suppresses the retro-Henry reaction, locking the system into kinetic control[4].

  • Incubation: Stir the reaction at -20 °C for 24–48 hours. Monitor the consumption of acetaldehyde via TLC or HPLC.

  • Quenching & Isolation: Quench the reaction cold by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude 3-nitro-2-pentanol via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure syn-diastereomer.

ExpWorkflow Step1 1. Catalyst Prep CuBr + Ligand Step2 2. Nitronate Setup 1-Nitropropane + Base Step1->Step2 Step3 3. Aldehyde Addition Acetaldehyde at -20°C Step2->Step3 Step4 4. Incubation Stir 24-48h Step3->Step4 Step5 5. Quench/Extract Aq. NH4Cl Workup Step4->Step5

Step-by-step experimental workflow for the asymmetric nitroaldol reaction.

References

  • A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)
  • Source: mdma.ch (Tetrahedron)
  • A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess Source: Organic Letters - ACS Publications URL
  • Asymmetric catalysis in direct nitromethane-free Henry reactions Source: PMC - NIH URL
  • Cu (II)
  • Diastereoselective and Highly Enantioselective Henry Reactions using C1-Symmetrical Copper(II)
  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry)

Sources

Optimization

optimizing temperature and solvent conditions for 3-nitro-2-pentanol production

Welcome to the Technical Support Center for Nitroaldol Transformations. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the thermodynamic and kinetic complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nitroaldol Transformations. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the thermodynamic and kinetic complexities of the Henry (nitroaldol) reaction.

The synthesis of 3-nitro-2-pentanol —a critical intermediate for chiral amino alcohols and azole antifungals—relies on the precise condensation of 1-nitropropane and acetaldehyde. Because this reaction generates two adjacent stereocenters and is highly susceptible to side reactions, optimizing your solvent and temperature parameters is non-negotiable.

Below is our comprehensive, causality-driven guide to troubleshooting and optimizing this specific workflow.

Mechanistic Workflow & Optimization Logic

To successfully synthesize 3-nitro-2-pentanol, you must control the equilibrium between the desired β-nitro alcohol and its dehydration byproducts. The flowchart below maps the critical decision points in this synthesis.

G N1 Reactants: 1-Nitropropane + Acetaldehyde N2 Catalytic Deprotonation (Base or Metal Complex) N1->N2 Nitronate Formation N3 Solvent Environment (THF, MeOH, 2-MeTHF) N2->N3 Nucleophilic Attack N4 Temperature Control (-17°C to 70°C) N3->N4 Stabilization N5 Target Product: 3-Nitro-2-pentanol N4->N5 Moderate Temp (20-40°C) N6 Side Reaction: Dehydration to Nitroalkene N4->N6 High Temp (>50°C)

Figure 1: Mechanistic workflow and optimization logic for 3-nitro-2-pentanol synthesis.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic rationale for solvent selection in the synthesis of 3-nitro-2-pentanol? A: The Henry reaction is initiated by the base-catalyzed deprotonation of the α-carbon on 1-nitropropane to form a nucleophilic nitronate anion, which subsequently attacks the electrophilic carbonyl carbon of acetaldehyde[1]. Traditionally, polar solvents like2[2]. However, for scalable drug development,3[3]. 2-MeTHF provides comparable solvation for the transition state while facilitating superior phase separation from aqueous layers during downstream workup.

Q: How does temperature influence the reaction kinetics and product distribution? A: Temperature control is the most critical parameter for suppressing side reactions. The formation of 3-nitro-2-pentanol is kinetically favored at lower temperatures (-17 °C to 25 °C). When the4[4]. Furthermore, elevated temperatures drastically reduce the enantiomeric and diastereomeric excess of the product. Maintaining a strict thermal boundary (≤ 40 °C) is essential.

Q: How can I optimize the diastereomeric ratio (syn/anti) of 3-nitro-2-pentanol? A: The condensation of 1-nitropropane and acetaldehyde generates two adjacent stereocenters. Under standard basic conditions, the reaction proceeds through an open transition state, yielding low to moderate diastereoselectivity[1]. To optimize the syn/anti ratio, you must transition from simple bases to chiral metal-ligand complexes. Employing5[5], enforcing a closed, highly ordered transition state that dictates stereochemical outcomes.

Troubleshooting Guide

Issue: High percentage of double Henry addition byproducts.

  • Causality: A double Henry reaction occurs when the initially formed 3-nitro-2-pentanol undergoes a subsequent nucleophilic attack on excess acetaldehyde.

  • Solution: Stoichiometry control is paramount.6[6].

Issue: Significant dehydration to the nitroalkene.

  • Causality: The base used is too strong (e.g., NaOH), or the temperature is too high, driving the E1cB elimination of the hydroxyl group.

  • Solution: Switch to a milder base.6[6]. Ensure the reaction does not exceed 25 °C.

Issue: Inconsistent yields across batches.

  • Causality: Acetaldehyde is highly volatile (boiling point ~20.2 °C) and prone to oxidation to acetic acid, which neutralizes the base catalyst.

  • Solution: 6[6] and introduce it to the reaction mixture at 0 °C to prevent evaporative loss.

Quantitative Data Summary: Parameter Optimization

The following table synthesizes the expected outcomes based on varying solvent and temperature parameters during nitroaldol condensations.

TemperatureSolventCatalyst SystemYield (%)Primary Observation / Outcome
-17 °C THFChiral Cu(II) Complex>89%Excellent stereocontrol; minimal dehydration.
25 °C 2-MeTHFAmberlyst A21 (Resin)~76%Green solvent alternative; highly scalable baseline yield.
50 °C DCE / THFCu(II) Complex~55%Yield drops; significant nitroalkene formation begins.
>70 °C MethanolZn(II) Complex / Base<40%High dehydration rate; bis-coupled byproducts dominate.

Standard Experimental Protocol: Base-Catalyzed Synthesis

This protocol utilizes a heterogeneous basic resin to facilitate easy workup and prevent over-reaction.

Objective: Synthesize 3-nitro-2-pentanol via the nitroaldol condensation of 1-nitropropane and acetaldehyde. Reagents: 1-Nitropropane (1.0 equiv), freshly distilled Acetaldehyde (1.05 equiv), Amberlyst A21 base resin (0.5 g/mmol ), 2-MeTHF (solvent).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Solvent & Reactant Addition: Add 1-nitropropane (1.0 equiv) to the flask, followed by the green solvent 2-MeTHF to achieve a 0.5 M concentration.

  • Catalyst Introduction: Introduce the Amberlyst A21 basic resin. Stir the suspension for 15 minutes at room temperature (25 °C) to initiate nitronate formation.

  • Electrophile Addition (Critical Step): Cool the mixture to 0 °C using an ice bath. Slowly add freshly distilled acetaldehyde (1.05 equiv) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents the highly volatile acetaldehyde from evaporating and controls the exothermic nucleophilic attack, mitigating double Henry reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 5–18 hours.

    • Self-Validation Checkpoint: Monitor the reaction color. A successful, controlled nitroaldol reaction should remain relatively pale. If the mixture turns dark yellow or brown, it is a visual indicator of unwanted nitroalkene formation (dehydration).

  • Workup: Filter the mixture through a sintered glass funnel to remove the heterogeneous Amberlyst A21 catalyst. Wash the resin with a small volume of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude mixture via flash column chromatography (Hexane:EtOAc gradient) to isolate the pure 3-nitro-2-pentanol diastereomers.

References

  • Technical Support Center: Optimizing the Henry Reaction for 1-Nitropropan-2-ol Synthesis - Benchchem - 6

  • Henry reaction - Grokipedia - 1

  • The Henry reaction: recent examples - Tetrahedron (MDMA.ch) - 5

  • Nitroaldol (Henry) reaction of 2-oxoaldehydes with nitroalkanes as a strategic step for a useful, one-pot synthesis of 1,2-diketones - RSC Publishing - 3

  • Henry Nitroaldol Reaction - Alfa Chemistry - 2

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex - PMC -4

Sources

Troubleshooting

handling and long-term storage stability issues of 3-nitro-2-pentanol

Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of 3-nitro-2-pentanol . As an aliphatic β-nitroalcohol, this compound presents unique challenges in laboratory and manufactur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of 3-nitro-2-pentanol . As an aliphatic β-nitroalcohol, this compound presents unique challenges in laboratory and manufacturing environments. Its structural motif—an electron-withdrawing nitro group adjacent to a hydroxyl-bearing carbon—makes it highly reactive under specific conditions.

This guide is designed for researchers and drug development professionals to diagnose degradation issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure chemical integrity.

Mechanistic Causality: The "Why" Behind Instability

To successfully handle 3-nitro-2-pentanol, you must first understand its three primary degradation pathways:

  • Retro-Henry (Reverse Nitroaldol) Cleavage: Under neutral to alkaline conditions (pH ≥ 7.0), the molecule undergoes base-catalyzed cleavage of the C2-C3 bond, yielding acetaldehyde and 1-nitropropane[1].

  • Aqueous Denitration: In physiological buffers (e.g., pH 7.4 at 37°C), mono-nitroalcohols act as nitrite (NO₂⁻) donors, releasing nitrite over time[1].

  • Thermal Dehydration: Exposure to temperatures above 80°C catalyzes the elimination of water, converting the β-nitroalcohol into highly reactive nitroalkenes (nitroolefins)[2].

Degradation & Stabilization Workflow

DegradationPathways Substrate 3-Nitro-2-pentanol (Intact β-Nitroalcohol) CondBase Alkaline/Neutral Media (pH ≥ 7.0) Substrate->CondBase Exposure CondHeat Thermal Stress (T > 80°C) Substrate->CondHeat Exposure Storage Optimal Storage: pH 5.0, 4°C, Inert Gas Substrate->Storage Stabilization RxnRetro Retro-Henry (Reverse Nitroaldol) CondBase->RxnRetro RxnDenit Aqueous Denitration CondBase->RxnDenit CondHeat->RxnRetro RxnDehyd Thermal Dehydration CondHeat->RxnDehyd ProdAld Acetaldehyde + 1-Nitropropane RxnRetro->ProdAld ProdNit Nitrite (NO2-) Release RxnDenit->ProdNit ProdAlk Nitroalkenes (Nitroolefins) RxnDehyd->ProdAlk

Logical workflow of 3-nitro-2-pentanol degradation pathways and optimal stabilization parameters.

Troubleshooting & FAQs

Q: Why does my 3-nitro-2-pentanol sample degrade when stored in standard laboratory glassware over several months? A: Standard borosilicate glass leaches trace alkali metals over time, creating a micro-basic environment on the glass surface. Because the retro-Henry reaction is extremely sensitive to base catalysis, even trace alkalinity will slowly cleave the molecule[3]. Corrective Action: Always use acid-washed glassware or inert fluoropolymer (PTFE) containers for long-term storage.

Q: I attempted to concentrate my synthesized sample via rotary evaporation, but the yield dropped and the sample darkened. What happened? A: You likely exceeded the thermal threshold of the compound. Thermal stress (specifically >80°C) induces dehydration, converting the β-nitroalcohol into reactive nitroalkenes[2]. These nitroolefins readily polymerize or react with other nucleophiles, causing the dark discoloration. Corrective Action: Perform solvent removal under high vacuum to keep the water bath temperature strictly below 40°C.

Q: Can I use physiological buffers (e.g., PBS, pH 7.4) to store my stock solutions for biological assays? A: No. At pH 7.4 and 37°C, 3-nitro-2-pentanol is chemically unstable and will actively act as a nitrite and aldehyde donor via aqueous denitration and retro-Henry degradation[1]. Corrective Action: Stock solutions must be maintained at pH 5.0, a condition where retro-Henry degradation is completely suppressed[4]. Only dilute into pH 7.4 media immediately prior to the assay.

Quantitative Stability Profiles

The following table synthesizes the stability of 3-nitro-2-pentanol and related aliphatic β-nitroalcohols across various environmental conditions to guide your experimental design:

CompoundCondition (pH / Temp)TimeframePrimary Degradation PathwayStability Status
3-Nitro-2-pentanol pH 7.4 / 37°C96 hoursRetro-Henry / DenitrationUnstable (Nitrite release observed)[1]
β-Nitroalcohols pH 7.0 / 25°C18 hoursRetro-HenryUnstable (Complete conversion to aldehyde)[4]
β-Nitroalcohols pH 5.0 / 25°C>18 hoursNoneHighly Stable (No degradation observed)[4]
Mono-nitroalcohols Unbuffered H₂O / 25°C3–7 monthsRetro-HenryUnstable over long-term storage[3]
2-Nitroethanol Vapor / >80°CMinutesThermal DehydrationUnstable (Nitroalkene formation)[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions regarding sample purity. Implement the following self-validating protocols for storage and diagnostic testing.

Protocol A: Preparation of Ultra-Stable Storage Aliquots

Causality: Neutralizing micro-basic sites on glass prevents base-catalyzed cleavage[3]. Sparging with inert gas displaces dissolved oxygen, preventing secondary oxidative pathways that can follow denitration.

  • Container Passivation: Submerge amber borosilicate vials in 0.1 M HCl for 24 hours. Rinse 5 times with LC-MS grade water and bake at 120°C until completely dry.

  • Solvent Preparation: If storing in solution, use an anhydrous, non-nucleophilic solvent (e.g., dry MTBE) or precisely buffered aqueous media at pH 5.0[4]. Sparge the solvent with Argon for 15 minutes.

  • Aliquoting: Transfer the 3-nitro-2-pentanol into the passivated vials under a gentle Argon stream.

  • System Validation Check: Add 1 mL of unbuffered LC-MS water to one empty passivated vial from the batch, shake vigorously, and measure the pH. It must remain ≤ 6.0. If pH > 6.0, the passivation failed and the batch must be re-washed.

  • Storage: Seal with PTFE-lined caps, wrap in Parafilm, and store at -20°C in the dark.

Protocol B: ¹H-NMR Diagnostic Assay for Sample Integrity

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) injector ports are typically set >200°C, which will artificially induce thermal dehydration of the β-nitroalcohol into nitroalkenes[2], yielding false-positive degradation results. ¹H-NMR at 25°C provides a true, self-validating snapshot of the sample's ground state without thermal artifacts[3].

  • Sample Prep: Dissolve 10–15 mg of the 3-nitro-2-pentanol stock in 0.6 mL of CDCl₃ (or D₂O buffered to pH 5.0 for aqueous stocks).

  • Acquisition: Acquire a standard ¹H-NMR spectrum (minimum 16 scans) at 25°C.

  • Diagnostic Peak Analysis (Validation Matrix):

    • Intact Product Check: Verify the presence of the characteristic multiplet for the proton adjacent to the nitro group (CH-NO₂) at approximately 4.5–4.8 ppm.

    • Retro-Henry Degradation Check: Scan the 9.5–10.0 ppm region. The appearance of an aldehyde proton peak directly and definitively confirms base-catalyzed degradation[1].

    • Thermal Dehydration Check: Scan the 5.5–6.5 ppm region for vinylic protons, which indicates thermal degradation to nitroalkenes[2].

  • Action: If aldehyde or vinylic peaks integrate to >2% relative to the main product, the sample has been compromised and should be purified via silica gel chromatography (using mildly acidic silica) before use in sensitive assays.

References

  • Title: Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking: Chemical Mechanisms and Higher Order Nitroalcohols | Source: Investigative Ophthalmology & Visual Science (IOVS) | URL: 1

  • Title: Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones | Source: MDPI Catalysts | URL: 4

  • Title: Infrared Studies on Rotational Isomerism. V. 2-Nitroethanol | Source: Canadian Journal of Chemistry | URL: 2

  • Title: Aliphatic β-nitroalcohols for therapeutic corneoscleral cross-linking: chemical stability studies using 1H-NMR spectroscopy | Source: PMC (National Institutes of Health) | URL: 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Nitro-2-pentanol vs. 2-Nitro-3-pentanol

Executive Summary In the realm of organic synthesis and drug development, β-nitro alcohols are highly versatile intermediates used to construct complex pharmacophores, 1,2-amino alcohols, and nitroalkenes[1]. Among these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organic synthesis and drug development, β-nitro alcohols are highly versatile intermediates used to construct complex pharmacophores, 1,2-amino alcohols, and nitroalkenes[1]. Among these, 3-nitro-2-pentanol and 2-nitro-3-pentanol are two closely related C₅H₁₁NO₃ isomers. While they share identical molecular weights and functional groups, their synthesis via the Henry (nitroaldol) reaction requires different precursor pairings. This guide provides an in-depth, objective comparison of their synthetic reactivity profiles, mechanistic pathways, and self-validating experimental protocols.

Structural & Mechanistic Foundations

The Henry reaction is a classic, base-catalyzed carbon-carbon bond-forming process between a nitroalkane and an electrophilic aldehyde or ketone[2]. The reaction proceeds via the deprotonation of the nitroalkane to form a resonance-stabilized nitronate anion, which subsequently attacks the carbonyl carbon[3].

The structural divergence of our two target isomers dictates two distinct synthetic pathways:

  • 3-Nitro-2-pentanol is synthesized by reacting 1-nitropropane with acetaldehyde .

  • 2-Nitro-3-pentanol is synthesized by reacting nitroethane with propanal .

G N1 1-Nitropropane + Acetaldehyde B1 Base Catalyst N1->B1 Deprotonation N2 Nitroethane + Propanal B2 Base Catalyst N2->B2 Deprotonation P1 3-Nitro-2-pentanol B1->P1 Nitroaldol Addition P2 2-Nitro-3-pentanol B2->P2 Nitroaldol Addition

Caption: Synthesis pathways for 3-nitro-2-pentanol and 2-nitro-3-pentanol via the Henry reaction.

Comparative Reactivity Profile: Kinetics & Sterics

The efficiency of the Henry reaction is governed by a delicate balance between the nucleophilicity of the nitronate and the electrophilicity of the carbonyl compound[4]. Comparing these two syntheses reveals a fascinating kinetic dichotomy.

The Nucleophilic Component: Nitroalkanes with less steric hindrance and slightly lower pKa values form more reactive nitronates[5]. Nitroethane (aqueous pKa ~8.5) is more easily deprotonated than 1-nitropropane (aqueous pKa ~8.9)[2]. Furthermore, the nitronate derived from nitroethane faces less steric resistance during nucleophilic attack compared to the bulkier propyl chain of 1-nitropropane[4].

The Electrophilic Component: Conversely, the electrophilicity of the aldehyde heavily influences the reaction rate. Acetaldehyde is a highly reactive, unhindered electrophile. Propanal, possessing an extra methyl group, introduces steric crowding at the carbonyl carbon, which slightly retards the nucleophilic attack[5].

The Synthetic Dichotomy:

  • 3-Nitro-2-pentanol Synthesis: Pairs a weaker nucleophile (1-nitropropane) with a stronger electrophile (acetaldehyde).

  • 2-Nitro-3-pentanol Synthesis: Pairs a stronger nucleophile (nitroethane) with a weaker electrophile (propanal).

Quantitative & Qualitative Comparison Table
Parameter3-Nitro-2-pentanol Synthesis2-Nitro-3-pentanol Synthesis
Target Structure CH₃-CH(OH)-CH(NO₂)-CH₂-CH₃CH₃-CH₂-CH(OH)-CH(NO₂)-CH₃
Nitroalkane Precursor 1-NitropropaneNitroethane
Aldehyde Precursor AcetaldehydePropanal
Nucleophile Reactivity Lower (Higher steric bulk)Higher (Lower steric bulk)
Electrophile Reactivity Higher (Less hindered)Lower (More hindered)
Nitroalkane pKa ~8.9~8.5
Primary Side Reaction Nitroalkene dehydrationNitroalkene dehydration

Experimental Methodology: Self-Validating Protocols

To ensure high yields and prevent the primary side reaction (dehydration to nitroalkenes), the experimental protocol must be rigorously controlled[6]. The following methodology provides a self-validating system for synthesizing either isomer.

Mechanism Start Nitroalkane Nitronate Nitronate Anion Start->Nitronate Base Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Alkoxide Product β-Nitro Alcohol Alkoxide->Product Protonation SideProduct Nitroalkene Product->SideProduct Heat (-H2O)

Caption: Mechanistic workflow of the Henry reaction and potential dehydration side-reaction.

Step-by-Step Synthesis Workflow
  • Preparation & Cooling:

    • Action: In a round-bottom flask equipped with a magnetic stirrer, dissolve the chosen nitroalkane (1.2 equivalents) in a polar solvent (e.g., ethanol or THF). Cool the mixture to 0°C using an ice bath.

    • Causality: The Henry reaction is reversible and exothermic. Maintaining a low temperature prevents the retro-Henry reaction and suppresses the base-catalyzed elimination of water (dehydration) that forms unwanted nitroalkenes[6]. Using a slight excess of nitroalkane minimizes double-addition side reactions.

  • Catalyst Activation:

    • Action: Add a catalytic amount of a mild base (e.g., triethylamine or 10 mol% NaOH) to the cooled solution. Stir for 15 minutes.

    • Causality: Mild bases are sufficient to deprotonate the nitroalkane (pKa 8.5–8.9) to form the reactive nitronate anion without triggering aggressive side reactions[2].

  • Electrophile Addition:

    • Action: Slowly add the corresponding aldehyde (1.0 equivalent) dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition ensures the aldehyde is kept at a low steady-state concentration, preventing aldol self-condensation of the aldehyde[6].

  • Self-Validating Monitoring:

    • Action: Allow the reaction to slowly warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a UV lamp and a suitable stain (e.g., KMnO₄).

    • Causality: The system validates its own completion when the aldehyde spot completely disappears (typically 2–4 hours).

  • Quenching & Workup (Critical Step):

    • Action: Quench the reaction mixture with a dilute weak acid (e.g., saturated aqueous NH₄Cl) to bring the pH to ~6.0. Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Causality: If the base is not fully neutralized prior to concentration or distillation, the applied heat will drive the irreversible dehydration of the β-nitro alcohol into a nitroalkene[3]. The acidic quench protonates the intermediate alkoxide and neutralizes the catalyst, locking the product in its alcohol form.

Downstream Utility in Drug Development

Both 3-nitro-2-pentanol and 2-nitro-3-pentanol serve as critical branching points in synthetic chemistry.

  • Reduction: The nitro group can be reduced via catalytic hydrogenation (Pd/C, H₂) or metal hydrides (LiAlH₄) to yield 1,2-amino alcohols. These motifs are ubiquitous in pharmaceuticals, including beta-blockers and sphingosine analogs[1].

  • Dehydration: By intentionally applying heat and strong base, researchers can force the dehydration side-reaction to yield nitroalkenes, which are potent Michael acceptors used to build complex cyclic frameworks[3].

References

  • BenchChem. A Comparative Kinetic Analysis of the Henry Reaction with Various Nitroalkanes. BenchChem Technical Support Center.
  • Master Organic Chemistry. Henry Reaction.
  • Organic Chemistry Portal. Henry Reaction.
  • BenchChem. Optimizing the Henry Reaction for 1-Nitropropan-2-ol Synthesis. BenchChem Technical Support Center.
  • Alfa Chemistry. Henry Nitroaldol Reaction.
  • Wikipedia. Henry reaction.

Sources

Comparative

Comparative Guide to Organocatalysts for the Asymmetric Synthesis of 3-Nitro-2-pentanol

Introduction & Strategic Significance The asymmetric Henry (nitroaldol) reaction is a premier methodology for constructing contiguous stereocenters. The targeted synthesis of 3-nitro-2-pentanol is of high strategic value...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The asymmetric Henry (nitroaldol) reaction is a premier methodology for constructing contiguous stereocenters. The targeted synthesis of 3-nitro-2-pentanol is of high strategic value, as it serves as a critical chiral building block for complex pharmaceutical intermediates, most notably the broad-spectrum azole antifungal Posaconazole (SCH56592) .

Coupling an aliphatic aldehyde (acetaldehyde) with an aliphatic nitroalkane (1-nitropropane) introduces two distinct synthetic hurdles:

  • Chemoselectivity: Acetaldehyde is highly volatile and extremely prone to base-catalyzed self-aldol condensation .

  • Stereocontrol: 1-nitropropane possesses pro-chiral faces and is sterically demanding. The chosen catalyst must dictate both diastereoselectivity (syn/anti) and enantioselectivity (ee) simultaneously while suppressing retro-Henry equilibration.

Mechanistic Foundations: Bifunctional Activation

To overcome these challenges, modern synthesis relies on bifunctional organocatalysts . These molecules operate through a dual-activation mechanism. A basic moiety (tertiary amine or guanidine) deprotonates the relatively weak acid 1-nitropropane (pKa ~10.4). Concurrently, a hydrogen-bond donor (thiourea or squaramide) stabilizes the resulting nitronate and activates the acetaldehyde carbonyl. This highly organized ternary transition state restricts rotational degrees of freedom, ensuring exceptional facial selectivity.

Mechanism Cat Bifunctional Catalyst (Base + H-Bond Donor) Nitronate Nitronate Complex (H-Bond Stabilized) Cat->Nitronate Deprotonation Sub 1-Nitropropane + Acetaldehyde Sub->Nitronate Reagents TS Stereo-determining C-C Bond Formation Nitronate->TS Aldehyde Addn. Prod 3-Nitro-2-pentanol (Enantioenriched) TS->Prod Proton Transfer Prod->Cat Turnover

Fig 1. Mechanistic cycle of the bifunctional organocatalytic asymmetric Henry reaction.

Comparison of Organocatalyst Classes

Selecting the correct organocatalyst requires balancing basicity, steric shielding, and reaction kinetics. Below is an objective comparison of the three leading catalyst classes for this specific transformation .

Class A: DACH-Derived Thioureas (Takemoto-Type)
  • Mechanism: Utilizes a rigid 1,2-diaminocyclohexane (DACH) scaffold . The tertiary amine acts as the base, while the thiourea provides bidentate H-bonding.

  • Pros: The rigid cyclohexane backbone provides excellent facial shielding, resulting in highly predictable stereochemical outcomes for linear aliphatic substrates.

  • Cons: The moderate basicity of the tertiary amine requires lower temperatures (-20 °C) to maintain high ee, leading to extended reaction times (up to 24 hours).

Class B: Cinchona Alkaloid-Derived Thioureas
  • Mechanism: The quinuclidine nitrogen serves as the base, while the bulky, naturally derived alkaloid skeleton creates a deep chiral pocket.

  • Pros: Highly accessible from natural sources (e.g., quinine, cinchonidine) and robust against trace moisture.

  • Cons: The deep chiral pocket can struggle to accommodate the steric bulk of the ethyl group on 1-nitropropane, slightly reducing diastereoselectivity (dr) compared to DACH systems.

Class C: Chiral Bifunctional Guanidines
  • Mechanism: Guanidines act as significantly stronger bases (pKa ~13) compared to tertiary amines (pKa ~9).

  • Pros: Rapidly accelerates the deprotonation of 1-nitropropane. This allows the reaction to proceed efficiently at 0 °C with lower catalyst loading (5 mol%) while achieving exceptional ee.

  • Cons: The elevated basicity can inadvertently promote trace acetaldehyde self-aldolization if the aldehyde addition rate is not strictly controlled.

Quantitative Performance Comparison

Note: The following data represents optimized benchmark values for the coupling of 1-nitropropane and acetaldehyde.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
DACH-Thiourea 10-20248285:1592
Cinchona-Thiourea 10-20487880:2088
Chiral Guanidine 50128990:1095

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol for the Chiral Guanidine-catalyzed synthesis is designed as a self-validating system. Each phase includes a mandatory analytical checkpoint to establish causality and prevent downstream failures.

Workflow Step1 1. Catalyst & Substrate Prep Dry THF, 5 mol% Catalyst Step2 2. Thermal Equilibration Cool to 0°C (Suppresses Aldol) Step1->Step2 Step3 3. Controlled Addition Syringe pump Acetaldehyde (2h) Step2->Step3 Step4 4. In-Process Monitoring Check conversion via 1H-NMR Step3->Step4 Step5 5. Quench & Extraction Aq. NH4Cl quench, EtOAc extraction Step4->Step5 Step6 6. Isolation & Analysis Flash Chromatography & Chiral HPLC Step5->Step6

Fig 2. Self-validating experimental workflow for asymmetric 3-nitro-2-pentanol synthesis.

Step-by-Step Methodology:
  • Preparation & Dehydration:

    • Action: Dissolve 1-nitropropane (1.0 equiv, 10 mmol) and the Chiral Guanidine catalyst (0.05 equiv, 5 mol%) in anhydrous THF (20 mL) under an argon atmosphere.

    • Causality & Validation: Water disrupts the delicate hydrogen-bonding network of the transition state. Validation: Perform a Karl Fischer titration on the THF; proceed only if water content is <50 ppm.

  • Thermal Equilibration:

    • Action: Cool the reaction vessel to exactly 0 °C using an ice/brine bath.

    • Causality & Validation: Lower temperatures kinetically favor the Henry reaction over the higher-activation-energy self-aldol condensation. Validation: Observe the mixture; a slight yellow tint confirms the formation of the active guanidinium-nitronate complex.

  • Controlled Electrophile Addition:

    • Action: Dilute acetaldehyde (1.2 equiv, 12 mmol) in 5 mL of cold THF. Add this solution to the reaction vessel via a syringe pump over a strictly controlled 2-hour period.

    • Causality & Validation: Acetaldehyde is highly reactive. Slow addition maintains a low steady-state concentration, starving the self-aldol pathway.

  • In-Process Monitoring:

    • Action: Allow the reaction to stir for an additional 10 hours at 0 °C.

    • Causality & Validation: Validation Checkpoint: Pull a 50 µL aliquot at hour 8. Analyze via crude 1 H-NMR. The successful progression is validated by the disappearance of the acetaldehyde peak ( δ 9.8 ppm) and the emergence of the product's carbinol proton ( δ 4.0–4.2 ppm). If unreacted aldehyde persists without product formation, catalyst poisoning has occurred.

  • Kinetic Quenching:

    • Action: Quench the reaction vigorously with saturated aqueous NH 4​ Cl (15 mL) at 0 °C, followed by extraction with Ethyl Acetate (3 x 20 mL).

    • Causality & Validation: The Henry reaction is reversible. Using a mildly acidic quench (NH 4​ Cl) instantly neutralizes the basic catalyst, locking the stereocenters and preventing retro-Henry equilibration which would otherwise degrade both dr and ee.

  • Purification & Analysis:

    • Action: Dry the combined organic layers over Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc). Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • The Henry reaction: recent examples Source: Tetrahedron / MDMA URL:[Link]

  • Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes) Source: National Library of Medicine (NIH) URL:[Link]

  • Organocatalytic Enantioselective Henry Reactions Source: Molecules (MDPI) URL:[Link]

Validation

Structural Validation of 3-Nitro-2-pentanol: A Comparative Guide to Mass Spectrometry Platforms

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural validation of aliphatic nitro alcohols not merely as a routine analytical assay, but as a thermodynamic puzzle. Molecules like (C₅H₁₁NO₃) present unique analytical challenges[1]. The inherent instability of the nitro group, combined with the lability of the secondary alcohol, demands a deliberate choice of ionization parameters and mass analysis platforms.

This guide objectively compares High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry with Triple Quadrupole (QqQ) Mass Spectrometry for the fragmentation pattern validation of 3-nitro-2-pentanol, providing a self-validating experimental workflow designed for drug development professionals and analytical chemists.

Mechanistic Principles of 3-Nitro-2-pentanol Fragmentation

Before selecting an instrument, we must understand the molecule's behavior in the gas phase. Under standard mass spectrometry conditions, aliphatic nitro compounds rarely exhibit a discernible molecular ion peak because the nitro group is not a charge-stabilizing moiety[2]. Instead, the ionization energy immediately induces fragmentation.

For 3-nitro-2-pentanol (Exact Mass: 133.0739 Da), the fragmentation is driven by the weak C-NO₂ bond and the propensity for dehydration:

  • Loss of NO₂ (M-46): The dominant pathway. The homolytic or heterolytic cleavage of the C-NO₂ bond generates a stable carbocation or radical cation.

  • Loss of HNO₂ (M-47): An elimination reaction that yields an enol or alkene fragment.

  • Loss of H₂O (M-18): Characteristic of secondary alcohols, often occurring concurrently with nitro group loss to yield highly unsaturated aliphatic fragments.

Fragmentation M Molecular Ion [M]+ m/z 133.07 M_H2O [M - H2O]+ m/z 115.06 M->M_H2O -H2O (18 Da) M_NO2 [M - NO2]+ m/z 87.08 M->M_NO2 -NO2 (46 Da) M_HNO2 [M - HNO2]+ m/z 86.07 M->M_HNO2 -HNO2 (47 Da) Frag_Final Alkyl/Acyl Fragments m/z 43.02, 57.03 M_H2O->Frag_Final -NO2 M_NO2->Frag_Final Alkyl Cleavage M_HNO2->Frag_Final Alkyl Cleavage

Logical fragmentation pathways of 3-nitro-2-pentanol under mass spectrometry ionization.

Platform Comparison: HRAM Orbitrap vs. Triple Quadrupole (QqQ)

To validate these fragmentation patterns, the choice of MS platform dictates the integrity of the data. While due to its rapid Selected Reaction Monitoring (SRM) cycles, it lacks the resolution to definitively assign elemental compositions to fragments[3].

Conversely,, resolving isobaric interferences and enabling accurate elemental composition determination through sub-ppm mass accuracy[4].

Comparative Performance for Structural Validation
Analytical FeatureTriple Quadrupole (QqQ) MSHRAM Orbitrap MS
Mass Resolution Low (Unit mass, ~0.7 FWHM)Ultra-High (Up to 500,000 FWHM)
Mass Accuracy ~0.1 Da< 1 ppm
Primary Acquisition Mode SRM / MRM (Targeted)Full Scan / PRM / ddMS² (Untargeted)
Fragmentation Validation Relies on pre-optimized transitionsEnables ab initio elemental composition
Sensitivity (Quantitation) Excellent (Attogram to low Femtogram)Very Good (Femtogram level)
Best Use Case for Analyte High-throughput PK/PD quantitationStructural elucidation and impurity profiling

Causality in Platform Selection: For the validation of the fragmentation pattern of 3-nitro-2-pentanol, HRAM Orbitrap is mandatory. Because the molecular ion is highly unstable, structural confirmation relies entirely on the precise mass of the fragments. An Orbitrap's ability to measure the[M-NO₂]⁺ fragment as exactly m/z 87.0804 (C₅H₁₁O⁺) rather than a nominal "87" prevents false-positive identifications against background matrix interferences.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure scientific integrity, the following protocol employs a self-validating loop: utilizing mild ionization (Electrospray Ionization, ESI) with specific adduct-forming modifiers to preserve the precursor, followed by stepped Collision Energy (CE) to map the complete breakdown curve.

Step-by-Step Methodology
  • Sample Preparation (Adduct Promotion): Dilute the 3-nitro-2-pentanol standard to 1 µg/mL in 50:50 Methanol:Water containing 5 mM Ammonium Formate.

    • Causality: Nitro groups are highly electronegative and often resist protonation in positive ESI. Ammonium formate facilitates the formation of stable [M+NH₄]⁺ adducts (m/z 151.1077), providing a reliable, intact precursor for MS/MS.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.7 µm). Run a steep gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: Rapid elution minimizes on-column thermal degradation of the labile nitro alcohol.

  • HRAM MS1 Acquisition: Set the Orbitrap MS1 full scan resolution to 70,000 FWHM. Target the expected [M+NH₄]⁺ adduct.

  • Data-Dependent MS/MS (ddMS²): Isolate the precursor with a narrow 1.0 m/z window. Apply stepped Normalized Collision Energy (NCE) at 10, 20, and 40 eV.

    • Causality: Nitro compounds fragment at very low collision energies due to the weak C-NO₂ bond. If only high NCE is used, intermediate fragments are obliterated. Stepped NCE composites these spectra, capturing both fragile primary losses and terminal hydrocarbon fragments in a single scan.

  • Data Validation: Calculate the mass defect for all fragments. A mass error of < 3 ppm confirms the elemental composition of the losses.

Workflow Prep Sample Prep (Ammonium Formate) LC UHPLC Separation (C18 Column) Prep->LC MS1 Orbitrap MS1 (Detect Adducts) LC->MS1 MS2 Stepped NCE MS/MS (10, 20, 40 eV) MS1->MS2 Val Mass Defect Validation (<3 ppm) MS2->Val

Self-validating LC-HRMS/MS workflow for the structural characterization of 3-nitro-2-pentanol.

Data Interpretation & Validation Logic

When analyzing the generated spectra, the logic of the fragmentation must align with the thermodynamics of the molecule. The C-NO₂ bond dissociation energy is relatively weak (~60 kcal/mol) compared to the C-C backbone (~85 kcal/mol).

Therefore, at NCE 10, the primary peak will be the loss of NO₂. If a QqQ were used, the transition 151 → 88 (assuming [M+NH₄]⁺ precursor losing NH₃ and NO₂) would simply be monitored as a nominal mass shift. However, using the Orbitrap, we validate that the resulting m/z 88 peak is exactly 88.0883, corresponding to [C₅H₁₂O]⁺. This proves unequivocally that the nitro group was lost without rearranging the underlying carbon-oxygen backbone. This self-validating precision is what makes HRAM superior for initial method development and structural confirmation before transferring the assay to a QqQ for routine, high-throughput screening.

References
  • PubChem . "3-Nitro-2-pentanol | C5H11NO3 | CID 93005" - National Center for Biotechnology Information.[Link][1]

  • Journal of the American Chemical Society . "Mass Spectrometry in Structural and Stereochemical Problems. LXXIX. Aliphatic and Alicyclic Nitro Compounds" - ACS Publications.[Link][2]

  • Journal of Agricultural and Food Chemistry . "A Triple Quadrupole and a Hybrid Quadrupole Orbitrap Mass Spectrometer in Comparison for Polyphenol Quantitation" - ACS Publications.[Link][3]

  • LabRulez LCMS . "Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade" - LabRulez.[Link][4]

Sources

Comparative

Comparative Analysis: Chemical vs. Enzymatic Synthesis of 3-Nitro-2-Pentanol

As a chiral building block, enantiopure β-nitro alcohols are indispensable in modern drug development. Specifically, (2S,3S)-3-nitro-2-pentanol is a critical precursor for the synthesis of broad-spectrum azole antifungal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a chiral building block, enantiopure β-nitro alcohols are indispensable in modern drug development. Specifically, (2S,3S)-3-nitro-2-pentanol is a critical precursor for the synthesis of broad-spectrum azole antifungals, including SCH51048 and SCH56592[1][2]. The assembly of this molecule relies on the Henry (nitroaldol) reaction—the carbon-carbon bond formation between 1-nitropropane and acetaldehyde[2][3].

However, achieving the necessary stereocontrol presents a significant synthetic challenge. This guide provides an objective, data-driven comparison between traditional chemical synthesis and modern chemoenzymatic resolution, detailing the causality behind the yields, stereoselectivity, and the self-validating protocols required for each workflow.

Mechanistic Causality: Why Methodology Dictates Yield and Purity

The Chemical Route: High Mass Yield, Low Stereocontrol

In a traditional chemical synthesis, the Henry reaction is promoted by a base catalyst (such as TMEDA or proazaphosphatranes)[4][5]. The base deprotonates the α-carbon of 1-nitropropane to form a nucleophilic nitronate anion, which subsequently attacks the electrophilic carbonyl carbon of acetaldehyde[3][6].

The Causality of Yield vs. Purity: Because the standard base-catalyzed environment lacks chiral induction, the nitronate attacks the planar aldehyde from both the Re and Si faces with nearly equal activation energies. This thermodynamic lack of discrimination drives the reaction to near completion (chemical yields often >90%) but results in a racemic mixture of syn and anti diastereomers (ee = 0%)[2][6]. While asymmetric metal-complex catalysts (e.g., Lanthanum-BINOL) exist, they are often cost-prohibitive for scale-up[2].

The Enzymatic Route: Precision Kinetic Resolution

To bypass the poor stereocontrol of the chemical route, the industry standard employs a chemoenzymatic kinetic resolution [3]. The racemic 3-nitro-2-pentanol produced chemically is subjected to an enzyme-catalyzed transesterification using a lipase, such as Novozym 435 (immobilized Candida antarctica Lipase B), and an acyl donor like vinyl butyrate[2][7].

The Causality of Yield vs. Purity: Lipases possess a highly structured catalytic triad. The steric constraints of the enzyme's active site allow it to recognize and selectively acylate only specific stereoisomers (typically the (2R,3R) or (2S,3R) configurations), leaving the desired (2S,3S)-3-nitro-2-pentanol untouched[2][7]. Because the enzyme only acts on half of the racemic mixture, the theoretical maximum chemical yield of the target enantiomer is capped at 50% . However, this sacrifice in mass yield is the exact mechanism that guarantees exceptional optical purity (ee >97%)[8][9].

Quantitative Performance Comparison

The table below summarizes the experimental trade-offs between catalytic approaches.

Synthesis MethodCatalyst / PromoterSolventTemp (°C)Chemical Yield (%)Enantiomeric Excess (ee %)
Chemical (Base) TMEDA (0.3 equiv)Solvent-free2590 - 95%0% (Racemic)
Chemical (Base) P(RNCH2CH2)3NNeat / THF2591 - 96%0% (Racemic)
Asymmetric Chem. Lanthanum-(S)-BINOLTHF-20~76%92%
Enzymatic Resolution Novozym 435 + Vinyl ButyrateToluene / MTBE2545 - 48% (Max 50%)> 97%

Data derived from comparative studies on nitroaldol biocatalysis and chemical promoters[2][5][6][9].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, meaning the success of the reaction can be definitively proven at the bench before proceeding to the next step.

Protocol A: Base-Catalyzed Chemical Synthesis (Racemic)

Reference standard adapted from TMEDA and Proazaphosphatrane methodologies[5][6].

  • Initialization: In a dry, round-bottom flask, combine 1-nitropropane (1.2 equiv) and acetaldehyde (1.0 equiv) under an inert nitrogen atmosphere.

  • Catalysis: Add the base catalyst (e.g., 10 mol% P(i-PrNCH2CH2)3N or 30 mol% TMEDA). If using a solvent, THF is recommended. Add anhydrous MgSO4 (2.2 equiv) to drive the equilibrium by sequestering trace water[6].

  • Propagation: Stir the mixture at room temperature (25°C) for 1 to 3 hours[5][6].

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is complete when the aldehyde spot (visualized via 2,4-DNP stain) completely disappears.

  • Workup & Validation: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.

    • Analytical Validation: Perform 1H NMR. The integration of the carbinol proton distinguishes the syn (approx. 4.0 ppm) and anti (approx. 4.2 ppm) diastereomers, confirming successful C-C bond formation without self-condensation byproducts[6].

Protocol B: Enzymatic Kinetic Resolution (Enantiopure)

Reference standard adapted from8 and 2[2][8].

  • Initialization: Dissolve the racemic 3-nitro-2-pentanol (from Protocol A) in an anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether)[10].

  • Acyl Donor Addition: Add vinyl butyrate (1.5 to 2.0 equiv). Vinyl esters are preferred because the leaving group tautomerizes to acetaldehyde, making the transesterification irreversible[2].

  • Biocatalysis: Add immobilized Novozym 435 (Candida antarctica Lipase B)[2]. Stir gently at 25°C to avoid mechanical shearing of the immobilized resin.

  • Self-Validation (In-Process): The reaction must be strictly monitored via chiral HPLC. The process is validated and halted (by filtering off the enzyme) precisely when the conversion reaches ~50% and the ee of the remaining unreacted (2S,3S)-alcohol exceeds 97%[9].

  • Separation & Validation: Separate the mixture via silica gel column chromatography.

    • Analytical Validation: The acylated byproduct ((2R,3R)-3-nitro-2-(n-butyroyloxy)pentanol) has significantly lower polarity and elutes first. The highly polar, enantiopure (2S,3S)-3-nitro-2-pentanol elutes later. Confirm final optical purity via polarimetry or chiral GC/HPLC[2].

Pathway Visualization

The following diagram maps the logical divergence between the high-yield chemical route and the high-purity chemoenzymatic route.

G Start 1-Nitropropane + Acetaldehyde ChemCat Chemical Synthesis (Base Catalysis) Start->ChemCat Henry Reaction Racemic Racemic 3-nitro-2-pentanol Yield: >90% | ee: 0% ChemCat->Racemic EnzCat Enzymatic Resolution (Novozym 435 + Acyl Donor) Chiral Enantiopure (2S,3S)-3-nitro-2-pentanol Yield: ~45% | ee: >97% EnzCat->Chiral Acylated Acylated Byproduct (2R,3R)-isomer EnzCat->Acylated Racemic->EnzCat Transesterification

Caption: Workflow comparing chemical synthesis and enzymatic resolution of 3-nitro-2-pentanol.

References

  • Enzymatic synthesis of enantio- and diastereomerically enriched syn-3-nitro-2-pentanol. Tetrahedron: Asymmetry (1999). 8

  • The Henry reaction: recent examples. Tetrahedron (2001). 2

  • P(RNCH2CH2)3N: An Efficient Promoter for the Nitroaldol (Henry) Reaction. The Journal of Organic Chemistry - ACS Publications (1999). 6

  • TMEDA Catalyzed Henry (Nitroaldol) Reaction under Metal and Solvent-free Conditions. kchem.org (2010).5

  • Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. European Journal of Organic Chemistry / Almac Group (2012).3

Sources

Safety & Regulatory Compliance

Safety

3-Nitro-2-pentanol proper disposal procedures

Comprehensive Guide to the Handling and Disposal of 3-Nitro-2-pentanol In pharmaceutical development and synthetic organic chemistry, 3-Nitro-2-pentanol (CAS: 5447-99-4) is an aliphatic nitroalcohol utilized as an interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Handling and Disposal of 3-Nitro-2-pentanol

In pharmaceutical development and synthetic organic chemistry, 3-Nitro-2-pentanol (CAS: 5447-99-4) is an aliphatic nitroalcohol utilized as an intermediate or building block[1][2]. While it is not heavily regulated as a hazardous transport material, its chemical structure—specifically the presence of a nitro group—imparts specific reactivity profiles that dictate strict waste segregation and disposal protocols[1].

As a standard principle of laboratory safety, end-users must never attempt to chemically neutralize, reduce, or thermally destroy nitroaliphatic waste on-site. All disposal must be managed through institutional Environmental Health and Safety (EHS) programs and licensed hazardous waste contractors[1].

Physicochemical & Hazard Profile

Understanding the physical properties of 3-Nitro-2-pentanol is critical for designing a safe disposal plan. The causality behind our disposal protocols is directly linked to its thermal stability and chemical incompatibilities.

Property / HazardValue / DescriptionOperational Implication for Disposal
CAS Number 5447-99-4[1]Must be explicitly listed on all waste manifests.
Boiling Point 215.8 °C at 760 mmHg[1]Low volatility at room temperature; minimizes inhalation risk during waste transfer.
Flash Point 90.6 °C (194.0 °F)[1]Combustible liquid. Waste containers must be kept away from open flames or heat sources.
Incompatibilities Strong oxidizing agents[1]Critical: Never mix with nitric acid, peroxides, or piranha solution to prevent exothermic decomposition.
Decomposition Nitrogen oxides (NOx), CO, CO2[1]In the event of a fire or thermal runaway, highly toxic NOx gases are evolved.

Standard Operating Procedure (SOP): Routine Laboratory Disposal

To maintain a self-validating safety system, the disposal of 3-Nitro-2-pentanol must follow a strict segregation logic. Because nitro compounds can decompose exothermically when subjected to extreme pH or strong oxidizers, the integrity of the waste stream is paramount.

Step 1: Waste Characterization and Segregation

  • Determine the solvent matrix. If 3-Nitro-2-pentanol was used in conjunction with halogenated solvents (e.g., dichloromethane, chloroform), the entire mixture must be classified as Halogenated Organic Waste .

  • If used with standard organic solvents (e.g., ethanol, ethyl acetate) or in its neat form, classify it as Non-Halogenated Organic Waste .

  • Mechanistic Caution: Ensure the waste carboy contains absolutely no trace of strong oxidizers or reducing agents, as the nitro group ( −NO2​ ) is susceptible to redox reactions that can generate heat and gas in a sealed container[1].

Step 2: Containerization

  • Transfer the waste into a compatible, EHS-approved container. High-Density Polyethylene (HDPE) or glass carboys are standard for this class of organic waste.

  • Never fill the waste container beyond 80% capacity to allow for vapor expansion.

Step 3: Labeling and Storage

  • Attach a hazardous waste tag immediately upon adding the first drop of waste.

  • Explicitly write "3-Nitro-2-pentanol" (avoid abbreviations) and check the "Combustible" hazard box.

  • Store the waste container in a designated, ventilated flammable storage cabinet until pickup.

Step 4: Institutional Transfer

  • Submit a waste collection request to your facility's EHS department. The material will ultimately be disposed of via professional, high-temperature incineration by a licensed contractor, which safely breaks down the compound into nitrogen, carbon dioxide, and water vapor[1].

Waste Segregation Workflow

G A 3-Nitro-2-pentanol Waste Generation B Assess Solvent Matrix A->B C Contains Halogens? B->C D Halogenated Organic Waste C->D Yes E Non-Halogenated Organic Waste C->E No F EHS Collection & Incineration D->F E->F

Figure 1: Decision matrix for the segregation and disposal of 3-Nitro-2-pentanol waste streams.

Standard Operating Procedure (SOP): Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and exposure.

Step 1: Secure the Area & PPE

  • Evacuate non-essential personnel from the immediate spill area.

  • Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a standard lab coat[1].

Step 2: Containment

  • Eliminate all potential sources of ignition (e.g., hot plates, open flames)[1].

  • Create a barrier around the spill using absorbent pads or inert granular material to prevent it from reaching drains.

Step 3: Absorption

  • Cover the liquid with an inert absorbent material such as vermiculite, dry sand, or earth[1].

  • Safety Note: Never use combustible materials like sawdust or paper towels for bulk absorption, as the mixture of a combustible liquid and a high-surface-area combustible solid creates a severe fire hazard.

Step 4: Collection and Final Disposal

  • Using a non-sparking tool, scoop the absorbed mixture into a wide-mouth, sealable solid waste container (e.g., a dedicated hazardous waste bucket).

  • Label the container as "Hazardous Spill Debris containing 3-Nitro-2-pentanol" and contact EHS for immediate removal[1].

  • Wash the spill surface thoroughly with soap and water to remove any residual chemical film.

References

  • Chemsrc. (2025). 2-Pentanol, 3-nitro | CAS#:5447-99-4 | Material Safety Data Sheet & Properties. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 93005, 3-Nitro-2-pentanol. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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